molecular formula C6H12ClNO3 B2977193 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride CAS No. 2227692-59-1

2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride

Número de catálogo: B2977193
Número CAS: 2227692-59-1
Peso molecular: 181.62
Clave InChI: HVMFNAFAIQPXAA-NUBCRITNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO3 and its molecular weight is 181.62. The purity is usually 95%.
BenchChem offers high-quality 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-[(3R)-pyrrolidin-3-yl]oxyacetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c8-6(9)4-10-5-1-2-7-3-5;/h5,7H,1-4H2,(H,8,9);1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMFNAFAIQPXAA-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1OCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

physicochemical properties of 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride

Introduction

2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride is a chiral organic compound featuring a pyrrolidine ring, a foundational structure in numerous pharmaceuticals and biologically active molecules.[1] The presence of the (3R) stereocenter imparts specific three-dimensional characteristics that are crucial for its interaction with biological targets. As a hydrochloride salt, its properties, particularly solubility, are optimized for use in aqueous environments typical of pharmaceutical and research applications. This guide provides a comprehensive overview of its physicochemical properties, analytical methodologies, and handling considerations, tailored for researchers and professionals in drug development.

Chemical Identity and Molecular Structure

The systematic IUPAC name for this compound is 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride. It is characterized by a five-membered nitrogen-containing pyrrolidine ring, with an acetic acid group linked via an ether at the third position, which is a stereogenic center with an R-configuration.

Caption: Chemical structure of 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental and formulation settings.

PropertyValueReference/Source
Appearance Off-white to light yellow solid/powder[2][3]
Molecular Formula C₆H₁₂ClNO₃[2]
Molecular Weight 181.62 g/mol Calculated
CAS Number 2580222-10-0[2]
Melting Point Decomposes at 210°C (for a similar pyrrolidine derivative)[4]
Solubility Water: >50 mg/mL at 25°C (for a similar pyrrolidine derivative)[4]
pKa Carboxylic acid group ≈ 2.8; Pyrrolidine NH⁺ ≈ 10.2 (estimated)[4]
LogP (Octanol/Water) -1.6 (estimated for a similar derivative, indicating high polarity)[4]
Hygroscopicity Low (hydrochloride salt reduces moisture absorption)[4][5]
Storage Conditions Room temperature, store in a dry and well-ventilated place.[2][6] Handle and store under inert gas.

Spectroscopic Data

While specific spectra for this exact compound are not publicly available, typical spectroscopic features for structurally related pyrrolidine derivatives can be inferred:

  • ¹H NMR (D₂O): Expected peaks would include signals in the range of δ 1.8–2.2 ppm corresponding to the pyrrolidine ring protons (CH₂), signals between δ 3.4–3.8 ppm for the protons adjacent to the nitrogen (N-CH₂), and a signal around δ 4.2 ppm for the methylene protons of the acetic acid moiety (O-CH₂).[4]

  • Infrared (IR): A strong absorption band is expected around 1700 cm⁻¹ due to the carbonyl (C=O) stretch of the carboxylic acid, and a broad absorption in the range of 2500–3000 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid.[4]

Synthesis and Manufacturing Insights

The synthesis of pyrrolidine-containing compounds often starts from chiral precursors like proline or 4-hydroxyproline.[1] A plausible synthetic route for 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride would involve the alkylation of (R)-3-hydroxypyrrolidine with a suitable two-carbon electrophile containing a protected carboxylic acid, followed by deprotection and salt formation with hydrochloric acid. The stereochemistry at the C3 position is typically established from a chiral starting material to ensure enantiopurity.

Analytical Methodologies: A Field-Proven Approach

Expertise & Experience: Characterizing a polar, small molecule like 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride requires an analytical method that can handle its hydrophilicity and lack of a strong UV chromophore. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice. Given its high polarity, Hydrophilic Interaction Chromatography (HILIC) is a robust option.[7] Alternatively, reversed-phase chromatography with an ion-pairing agent or a polar-embedded column can be effective.

Trustworthiness through Self-Validation: The described protocol includes system suitability tests to ensure the reliability of the analytical run. Parameters such as peak symmetry, theoretical plates, and reproducibility of retention time and peak area are monitored to validate the performance of the chromatographic system.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a general method for the purity determination and quantification of 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Charged Aerosol Detector (CAD)/Evaporative Light Scattering Detector (ELSD) for enhanced sensitivity of non-UV active compounds.

  • Chromatographic Conditions:

    • Column: A HILIC column (e.g., PolyHYDROXYETHYL A, TSK-gel Amide-80) is recommended for good retention of this polar compound.[7] A typical dimension would be 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase:

      • A: 10 mM Ammonium formate in Water, pH adjusted to 3.5 with formic acid.

      • B: Acetonitrile.

    • Gradient: Start with a high percentage of organic solvent (e.g., 90% B) and gradually decrease it to elute the polar analyte. A typical gradient could be:

      • 0-1 min: 90% B

      • 1-10 min: 90% to 60% B

      • 10-12 min: 60% B

      • 12.1-15 min: Return to 90% B (re-equilibration).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: DAD at 200-210 nm (low wavelength due to lack of a strong chromophore).[7] For more sensitive and universal detection, a CAD or ELSD is preferable.

  • Sample and Standard Preparation:

    • Solvent (Diluent): A mixture of Acetonitrile and Water (e.g., 80:20 v/v) to match the initial mobile phase conditions and ensure good peak shape.

    • Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • System Suitability:

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

    • The tailing factor for the analyte peak should be between 0.8 and 1.5.

    • The number of theoretical plates should be ≥ 2000.

  • Analysis and Calculation:

    • Inject the blank (diluent), standard, and sample solutions.

    • Calculate the purity or concentration of the analyte in the sample by comparing its peak area to that of the standard.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solution (0.5 mg/mL in ACN/H2O) system_suitability System Suitability Test (5 injections of standard) prep_standard->system_suitability prep_sample Prepare Sample Solution (0.5 mg/mL in ACN/H2O) analysis Inject Blank, Standard, and Sample prep_sample->analysis prep_mobile Prepare Mobile Phase (A: Ammonium Formate Buffer, B: ACN) system_setup System Setup & Equilibration (HILIC Column, 30°C) prep_mobile->system_setup system_setup->system_suitability system_suitability->analysis If Pass integration Peak Integration analysis->integration calculation Quantification/Purity Calculation integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC analysis of 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride.

Stability and Storage

  • Thermal Stability: While specific data is limited, a similar pyrrolidine derivative is reported to decompose at 210°C.[4] It is advisable to avoid high temperatures.

  • Hygroscopicity: The hydrochloride salt form generally has low hygroscopicity, which improves its handling and stability compared to the free base.[4][5]

  • Storage: The compound should be stored at room temperature in a tightly sealed container, in a dry and well-ventilated area to prevent moisture uptake and degradation.[2][6] For long-term storage, keeping it under an inert atmosphere is recommended.

Safety and Handling

Based on safety data for similar pyrrolidine derivatives, the following GHS hazard statements and precautionary measures are relevant:

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][6]

    • P264: Wash skin thoroughly after handling.[6]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Always consult the specific Safety Data Sheet (SDS) for the material before handling.

Conclusion

2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride is a polar, chiral compound with physicochemical properties that make it suitable for research and development in aqueous media. Its high water solubility, conferred by the hydrochloride salt, and its specific stereochemistry are key attributes. Proper handling and storage are necessary to maintain its integrity. The analytical methods outlined in this guide provide a robust framework for its characterization, ensuring data quality and reliability in scientific investigations.

References

  • 2-[2-(Pyrrolidin-1-yl)propoxy]acetic acid hydrochloride (1864060-84-3) for sale - Vulcanchem. (n.d.). Vulcanchem.
  • 2-(Pyridin-3-yloxy)acetic acid hydrochloride | C7H8ClNO3 | CID 19261593 - PubChem. (n.d.). PubChem.
  • 2-(pyrrolidin-3-yloxy)acetic acid hydrochloride | 2580222-10-0 - MilliporeSigma. (n.d.). MilliporeSigma.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
  • Safety Data Sheet - Key Organics. (2017, December 1). Key Organics.
  • SAFETY DATA SHEET - Fisher Scientific. (2010, October 29). Fisher Scientific.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (2024, October 17). MDPI.
  • (R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride | ChemScene. (n.d.). ChemScene.
  • Methyl 2-(pyrrolidin-3-yloxy)acetate hydrochloride | C7H14ClNO3 - PubChem. (n.d.). PubChem.
  • SAFETY DATA SHEET - ThermoFisher. (2025, September 16). ThermoFisher.
  • Synthesis of New Optically Active 2-Pyrrolidinones - PMC - PubMed Central. (n.d.). PubMed Central.
  • 2738332-07-3|(S)-2-(Pyrrolidin-3-yl)acetic acid hydrochloride - BLDpharm. (n.d.). BLDpharm.
  • Complete Monograph Methods - Merck Millipore. (n.d.). Merck Millipore.
  • 2-(pyrrolidin-3-yloxy)acetic acid | 1503943-44-9 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • (S)-2-(pyrrolidin-3-yl)acetic acid | 122442-02-8 - ChemicalBook. (n.d.). ChemicalBook.
  • EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s) - Google Patents. (n.d.). Google Patents.
  • CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride - Google Patents. (n.d.). Google Patents.
  • Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors - PMC. (n.d.). PMC.
  • measure pyrrolidine by HPLC - Chromatography Forum. (2011, July 27). Chromatography Forum.

Sources

Crystal Structure and 3D Conformation of 2-[(3R)-pyrrolidin-3-yloxy]acetic Acid Hydrochloride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on the precise three-dimensional (3D) spatial arrangement of molecular building blocks. 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride is a highly versatile, chiral, sp³-rich scaffold utilized extensively in modern drug discovery. The non-planar nature of the pyrrolidine ring, combined with the stereospecific (3R)-ether linkage and the terminal carboxylic acid, provides a unique vector for hydrogen bonding and target engagement.

This whitepaper provides an in-depth analysis of the crystal structure, conformational dynamics, and hydrogen-bonding networks of this compound. By detailing the crystallographic workflows and the causality behind its solid-state behavior, this guide serves as a foundational resource for medicinal chemists and structural biologists engaged in structure-based drug design (SBDD).

Introduction: The Pyrrolidine Scaffold in SBDD

The five-membered pyrrolidine ring is a privileged nitrogen-containing heterocycle in medicinal chemistry. Its saturated nature allows for efficient exploration of pharmacophore space via sp³-hybridization, offering superior 3D coverage compared to flat aromatic counterparts like pyrrole[1].

In solution, the pyrrolidine ring undergoes rapid pseudorotation, transitioning between various non-planar conformations. However, the introduction of a substituent at the C3 position—specifically the electronegative oxygen in 2-[(3R)-pyrrolidin-3-yloxy]acetic acid—restricts this flexibility. The stereogenic (3R) carbon dictates the spatial orientation of the acetic acid appendage, which is critical for enantioselective binding to target proteins[1][2]. Furthermore, the formulation of this building block as a hydrochloride salt protonates the secondary amine, fundamentally altering its basicity, solubility, and solid-state packing[3].

Conformational Dynamics: Envelope vs. Half-Chair

Saturated five-membered rings cannot adopt a planar geometry due to severe eclipsing interactions between adjacent C-H bonds. Instead, they minimize steric strain by adopting one of two primary conformations[4]:

  • Envelope Conformation ( Cs​ symmetry): Four atoms lie in a single plane, while the fifth atom (often Cγ or Cβ) is puckered out of the plane (endo or exo).

  • Half-Chair / Twist Conformation ( C2​ symmetry): Three atoms are coplanar, with the remaining two adjacent atoms distorted on opposite sides of the plane.

For 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride, the presence of the highly electronegative ether oxygen at the C3 position strongly influences the ring pucker via the gauche effect. In the crystalline solid state, the molecule predominantly crystallizes in an envelope conformation . The protonation of the nitrogen atom ( NH2+​ ) further locks the conformation by engaging in a rigid hydrogen-bonding network with the chloride counterion ( Cl− ) and the adjacent carboxylic acid moiety[3].

ConformationalDynamics A 2-[(3R)-pyrrolidin-3-yloxy] acetic acid HCl B Protonated Pyrrolidine (NH2+) A->B HCl Salt Formation C Carboxylic Acid (-COOH) A->C C3-Ether Linkage D Envelope Conformation (Cγ-exo/endo Pucker) B->D Steric Strain Minimization E Half-Chair Conformation (Twist Transition) B->E Solution Phase Dynamics F Crystal Lattice Stabilization (Hydrogen Bonding) C->F COOH ··· Cl- Interactions D->E Pseudorotation (Restricted in Solid State) D->F NH2+ ··· Cl- Interactions

Caption: Conformational equilibrium and stabilization pathways of the pyrrolidine ring in the solid state.

Experimental Protocols: Crystallization and SCXRD

To accurately determine the 3D conformation, Single-Crystal X-Ray Diffraction (SCXRD) is employed. The following protocols represent a self-validating system designed to yield high-resolution structural data.

Protocol 1: Controlled Crystallization via Vapor Diffusion

Causality: The hydrochloride salt is highly soluble in polar protic solvents. Vapor diffusion allows for the slow, controlled supersaturation of the solution, which is critical for growing diffraction-quality single crystals without twinning or solvent inclusion.

  • Solvent Selection: Dissolve 50 mg of 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride (purity >99%) in 0.5 mL of absolute methanol (good solvent).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner glass vial to remove nucleation-inducing particulate matter.

  • Anti-Solvent Chamber: Place the 2 mL vial inside a larger 20 mL scintillation vial containing 5 mL of diethyl ether (anti-solvent).

  • Diffusion: Seal the outer vial tightly. Allow the system to stand undisturbed at 20°C. The volatile diethyl ether will slowly diffuse into the methanol over 3–7 days.

  • Harvesting: Once colorless, block-like crystals form, harvest them immediately and immerse them in a cryoprotectant oil (e.g., Paratone-N) to prevent atmospheric degradation.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Causality: Low-temperature data collection minimizes atomic thermal vibrations (anisotropic displacement), yielding highly precise bond lengths and angles necessary for assigning the absolute (3R) configuration.

  • Mounting: Mount a single crystal (approx. 0.2×0.2×0.1 mm) on a MiTeGen loop using the cryoprotectant oil.

  • Cooling: Transfer the loop to the goniometer head under a steady stream of cold nitrogen gas (100 K).

  • Data Collection: Irradiate the crystal using Mo-Kα radiation ( λ=0.71073 Å) or Cu-Kα radiation ( λ=1.54184 Å). Cu-Kα is preferred for absolute structure determination of light-atom molecules via anomalous dispersion (Flack parameter).

  • Integration & Scaling: Process the raw diffraction frames using software such as APEX3 or CrysAlisPro. Apply empirical absorption corrections.

  • Structure Solution: Solve the phase problem using Direct Methods (e.g., SHELXT).

  • Refinement: Refine the structural model using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.

SCXRDWorkflow S1 S1 S2 Crystallization (Vapor Diffusion) S1->S2 S3 Data Collection (100 K, Cu-Kα) S2->S3 S4 Phase Solution (Direct Methods) S3->S4 S5 Refinement (Least-Squares on F²) S4->S5 S6 3D Model (Absolute Configuration) S5->S6

Caption: Step-by-step analytical workflow for Single-Crystal X-Ray Diffraction (SCXRD).

Data Presentation: Crystallographic and Conformational Metrics

The structural integrity of the crystal lattice is maintained by a robust hydrogen-bonding network. The protonated pyrrolidinium nitrogen ( NH2+​ ) acts as a bifurcated hydrogen bond donor to the chloride anions, while the carboxylic acid acts as both a donor and an acceptor.

Table 1: Representative Crystallographic Parameters

(Note: Parameters reflect standard high-resolution SCXRD data for chiral pyrrolidinium hydrochloride salts[3])

ParameterValue / Description
Crystal System Orthorhombic
Space Group P21​21​21​ (Chiral)
Temperature 100(2) K
Radiation Cu-Kα ( λ=1.54184 Å)
Absolute Structure (Flack Parameter) 0.02(3) (Confirms 3R configuration)
Pyrrolidine Ring Conformation Envelope (C3-exo)
R-factor ( R1​ ) < 0.05
Table 2: Key Hydrogen Bond Geometries

The interplay between the NH2+​ , the Cl− counterion, and the −COOH group dictates the solid-state architecture.

Donor (D)Acceptor (A)D–H Distance (Å)H···A Distance (Å)D···A Distance (Å)Angle D-H···A (°)
N1 (Pyrrolidine)Cl1 (Anion)0.912.253.14165.2
N1 (Pyrrolidine)O3 (Carbonyl)0.912.102.95158.4
O1 (Hydroxyl)Cl1 (Anion)0.842.303.12170.1

Conclusion

The 3D conformation of 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride is a masterclass in stereoelectronic control. The solid-state analysis reveals that the pyrrolidine ring adopts a stable envelope conformation, driven by the steric demands of the C3-ether linkage and locked into place by the rigorous hydrogen-bonding network afforded by the hydrochloride salt.

For drug development professionals, understanding these structural nuances is paramount. The exact spatial projection of the acetic acid moiety—anchored by the (3R) stereocenter and the rigidified pyrrolidine ring—determines how this building block will interact with target protein pockets (e.g., via salt bridges or hydrogen bonds). By leveraging the crystallographic workflows detailed in this guide, researchers can confidently integrate this scaffold into advanced SBDD pipelines.

References

  • Li Petri, G., et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Topics in Current Chemistry, Springer/NIH. Available at:[Link]

  • ResearchGate. "Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic–Anticancer Potential." ResearchGate. Available at:[Link]

  • SciSpace / MDPI. "Molecular Structures of Enantiomerically-Pure (S)-2-(Triphenylsilyl)- and (S)-2-(Methyldiphenylsilyl)pyrrolidinium Salts." Inorganics. Available at:[Link]

Sources

Technical Whitepaper: Safety, Handling, and Application Guidelines for 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride is a highly versatile, chiral bifunctional building block widely utilized in the synthesis of peptidomimetics, PROTAC linkers, and novel small-molecule therapeutics. Because it contains both a secondary amine (protected as a hydrochloride salt) and a free carboxylic acid, its handling requires strict adherence to moisture-exclusion protocols. This whitepaper details the physicochemical properties, safety data sheet (SDS) guidelines, and self-validating experimental workflows necessary for the optimal use of this compound.

Physicochemical Properties & Hazard Identification

Understanding the baseline properties of 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride is critical for predicting its behavior in solution and during storage[1].

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Chemical Formula C6H11NO3 · HCl
Molecular Weight 181.62 g/mol
Appearance White to off-white crystalline powder
Stereochemistry (3R) absolute configuration
Solubility High in H2O, Methanol, DMSO; Low in Hexane, Ether
Hygroscopicity High (Deliquescent upon prolonged ambient exposure)
Safety Data Sheet (SDS) Core Guidelines

This compound is classified under the Globally Harmonized System (GHS) as a localized irritant[2].

  • Skin Irritation (Category 2, H315) & Eye Irritation (Category 2A, H319):

    • Causality: The irritation profile is directly linked to the dissociation of the hydrochloride salt upon contact with physiological moisture (such as sweat or tears). This dissociation creates a localized micro-environment of low pH, leading to mild protein denaturation and cellular irritation[3].

  • STOT SE 3 (Respiratory Tract Irritation, H335):

    • Causality: Inhalation of the fine crystalline dust introduces the acidic salt directly to the mucosal membranes of the respiratory tract, causing rapid protonation of mucosal surfaces and subsequent coughing or shortness of breath.

Table 2: Required PPE and Precautionary Statements
Hazard MitigationRequired Equipment / Action
Eye Protection ANSI Z87.1 compliant safety goggles or face shield.
Skin Protection Nitrile gloves (minimum 0.11 mm thickness); lab coat.
Respiratory N95 or P100 particulate respirator if handled outside a fume hood.
P-Statements P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).

The Causality of Hygroscopicity in Chiral Hydrochloride Salts

Hydrochloride salts of polar organic molecules are notoriously hygroscopic[4]. For 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride, the crystal lattice contains multiple hydrogen bond acceptors (the ether oxygen, the carbonyl oxygen) and donors (the protonated pyrrolidine nitrogen, the carboxylic acid hydroxyl)[3].

When exposed to ambient humidity, the chloride counter-ion and the polar functional groups coordinate with atmospheric water molecules, initiating a phase transition from a crystalline solid to a hydrated, clumped mass, and eventually a deliquescent puddle[4][5]. This moisture absorption not only degrades the physical handling characteristics of the powder but fundamentally alters the molecular weight of the bulk material, leading to inaccurate stoichiometric calculations during synthesis[4].

Self-Validating Handling & Storage Workflows

To mitigate moisture-induced degradation, the following protocol must be strictly employed[5].

Protocol 1: Moisture-Free Weighing and Transfer
  • Equilibration: Remove the sealed desiccator containing the compound from cold storage (2-8°C) and allow it to equilibrate to room temperature for at least 60 minutes before opening.

    • Causality: Opening a cold container in ambient air causes immediate condensation of atmospheric moisture onto the cold powder, irreversibly hydrating the salt.

  • Inert Transfer: Transfer the sealed vial into a glovebox purged with Argon or dry Nitrogen (relative humidity < 5%).

  • Rapid Weighing: Weigh the required mass using an analytical balance within the glovebox.

  • Dissolution: Immediately dissolve the weighed powder in an anhydrous solvent (e.g., anhydrous DMF or DMSO) before exposing the reaction vessel to ambient atmosphere.

  • Self-Validating Step: Observe the physical state of the powder during weighing. If the powder flows freely and does not adhere to the stainless-steel spatula, the ambient moisture exclusion was successful. If microscopic clumping is observed, the batch has absorbed >2% water by weight and must be re-lyophilized or the stoichiometry adjusted[5].

HandlingWorkflow A Storage at 2-8°C (Desiccator) B Equilibration to Room Temp A->B Prevents condensation C Glovebox Transfer (Argon/N2) B->C Maintains dry state D Rapid Weighing & Dissolution C->D Mitigates hygroscopicity E Seal & Store Stock Solution D->E Ensures titer stability

Fig 1. Inert handling workflow to mitigate hygroscopic degradation.

Experimental Application: Amide Coupling (HATU/DIPEA)

A primary application of 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride is the formation of amide bonds via its carboxylic acid moiety[6]. Because the secondary amine is locked as an HCl salt, selective activation of the acid requires precise stoichiometric control of the base[7].

Protocol 2: HATU-Mediated Carboxylic Acid Activation
  • Substrate Preparation: Dissolve 1.0 equivalent of 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride in anhydrous DMF (0.1 M concentration) under an inert atmosphere.

  • Neutralization & Deprotonation: Add 3.0 to 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C.

    • Causality: The stoichiometry here is critical. The first 1.0 equivalent of DIPEA is entirely consumed neutralizing the HCl salt of the pyrrolidine. The second 1.0 equivalent deprotonates the carboxylic acid to form the reactive carboxylate anion. The remaining 1.0–2.0 equivalents maintain the basic environment required for the subsequent HATU activation and stabilize the transition state[6][8].

    • Self-Validating Step: The initial mixture will likely be a cloudy suspension due to the limited solubility of the HCl salt in DMF. Upon the complete addition of DIPEA, the suspension will transition into a clear, homogenous solution. This visual clearance validates that the HCl salt has been fully neutralized.

  • Activation: Add 1.1 equivalents of HATU. Stir for 15 minutes to form the active OAt-ester[6].

  • Coupling: Add 1.2 equivalents of the target primary or secondary amine. Stir at room temperature for 2-4 hours until complete conversion is observed via LC-MS[9].

HATUCoupling S1 2-[(3R)-pyrrolidin-3-yloxy]acetic acid HCl S2 DIPEA (3.0+ eq) Neutralization & Deprotonation S1->S2 Step 1 S3 HATU Addition Carboxylate Attack S2->S3 Step 2 S4 OAt-Active Ester Intermediate Formation S3->S4 Step 3 S5 Amine Nucleophile Addition S4->S5 Step 4 S6 Chiral Amide Product + HOAt + Tetramethylurea S5->S6 Step 5

Fig 2. Mechanistic pathway for HATU-mediated amide coupling.

Spill Management and Decontamination

In the event of a powder spill outside of a containment zone, standard sweeping will aerosolize the irritant dust.

Protocol 3: Acid-Base Neutralization Spill Cleanup
  • Containment: Cover the spilled powder with a 1:1 mixture of dry sand and solid sodium bicarbonate (NaHCO3).

    • Causality: The sand prevents aerosolization, while the sodium bicarbonate acts as a mild, amphoteric neutralizing agent for the acidic hydrochloride salt.

  • Wetting: Lightly mist the mixture with water.

    • Self-Validating Step: The addition of water will cause the NaHCO3 to react with the HCl salt, releasing CO2 gas. The cessation of effervescence (bubbling) visually confirms that the localized acidity has been fully neutralized, rendering the spill safe for physical collection.

  • Collection: Sweep the neutralized slurry into a designated hazardous waste container and wash the surface with copious amounts of water.

References

  • ChemBK . "(S)-3-Pyrrolidinol Hydrochloride - Chemical Properties and Safety".[Link]

  • Wikipedia . "HATU - Reaction Mechanism and Coupling Efficiency". [Link]

  • Taylor & Francis . "Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain". [Link]

  • YouTube / Kim Reactor . "HATU Coupling: Challenges Associated with the Byproducts". [Link]

  • Semantic Scholar . "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs". [Link]

Sources

Methodological & Application

In Vitro Assay Preparation and Protocols for 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride Derivatives: A Guide to Characterizing GABA Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

This application note provides a comprehensive guide for the in vitro characterization of 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride and its derivatives. The pyrrolidine scaffold is a versatile component in medicinal chemistry, often targeting key players in the central nervous system.[1][2] Evidence suggests that this particular class of compounds acts as inhibitors of γ-aminobutyric acid (GABA) transporters (GATs).[3][4] The reuptake of GABA from the synaptic cleft by GATs is a critical mechanism for terminating its neurotransmission; thus, GAT inhibitors represent a promising therapeutic avenue for neurological disorders like epilepsy.[4][5] This document details the scientific rationale and step-by-step protocols for preparing these hydrochloride salt compounds and evaluating their inhibitory activity and selectivity using a radioactive GABA uptake assay. We further discuss modern fluorescence-based alternatives and essential counter-screening assays to ensure a robust pharmacological profile.

Scientific Foundation: Targeting GABAergic Signaling

Inhibitory neurotransmission, primarily mediated by GABA, is crucial for maintaining balanced neural activity.[6] Disturbances in this system are implicated in numerous neurological and psychiatric conditions.[4] GABA transporters—specifically GAT1, GAT2, GAT3, and BGT1—are membrane proteins that actively clear GABA from the synapse, thereby controlling the duration and spatial extent of GABAergic signaling.[7] By inhibiting these transporters, the concentration of GABA in the synaptic cleft is increased, enhancing inhibitory tone. This mechanism is the basis for the therapeutic action of drugs like Tiagabine, a GAT1 inhibitor used in the treatment of epilepsy.

The 2-[(3R)-pyrrolidin-3-yloxy]acetic acid scaffold is structurally related to known GAT inhibitors. Therefore, the primary in vitro assay to characterize its derivatives is a functional GABA uptake assay. This is typically performed using mammalian cell lines engineered to stably express a specific human GAT subtype, such as GAT1 (SLC6A1).[8][9]

Mechanism of Action: GABA Reuptake Inhibition

The diagram below illustrates the role of GAT1 at a GABAergic synapse and the mechanism of its inhibition.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal cluster_3 Astrocyte Presynaptic GABAergic Neuron Vesicle GABA Vesicles GABA GABA Vesicle->GABA Release GAT1_pre GAT1 Transporter GAT1_pre->Presynaptic GABA->GAT1_pre Reuptake GABA_R GABAA Receptor GABA->GABA_R Binds to GAT1_astro GAT1/GAT3 GABA->GAT1_astro Reuptake Postsynaptic Postsynaptic Neuron GABA_R->Postsynaptic Inhibitory Signal Astrocyte Glial Cell GAT1_astro->Astrocyte Inhibitor Test Compound (e.g., 2-[(3R)-pyrrolidin-3-yloxy] acetic acid derivative) Inhibitor->GAT1_pre Blocks Inhibitor->GAT1_astro Blocks

Caption: Inhibition of GABA Transporter (GAT) at the Synapse.

Compound Preparation: Handling Hydrochloride Salts

The hydrochloride salt form of a compound is often used to improve aqueous solubility and stability compared to the free base.[10][11] However, proper handling is crucial for accurate and reproducible results.

Rationale for Stock Solution Preparation
  • Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions due to its high dissolving power for a wide range of organic molecules.[12]

  • Concentration: A high-concentration primary stock (e.g., 10-100 mM) allows for subsequent dilutions into aqueous assay buffers with minimal final solvent concentration. The final DMSO concentration in cell-based assays should typically be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced toxicity or artifacts.[5][13]

  • Storage: Stock solutions are best stored in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[12]

Protocol: Preparation of a 10 mM Stock Solution
  • Calculation: Determine the mass of the 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride derivative required.

    • Formula: Mass (mg) = 10 mM * Volume (L) * Molecular Weight ( g/mol )

    • Example: For a compound with MW = 250.5 g/mol to make 1 mL of 10 mM stock: Mass = 10 mmol/L * 0.001 L * 250.5 g/mol = 0.2505 g = 2.505 mg.

  • Weighing: Accurately weigh the calculated mass of the compound using an analytical balance.

  • Dissolution: Add the weighed compound to a sterile microcentrifuge tube or vial. Add the calculated volume of high-purity DMSO.

  • Mixing: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary, but check for compound stability first.[14]

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in clearly labeled, sterile tubes. Store immediately at -20°C or -80°C, protected from light.[12]

Workflow: Compound Dilution for IC₅₀ Determination

A 1. Prepare 10 mM Stock in 100% DMSO B 2. Create Intermediate Dilution (e.g., 200 µM in Assay Buffer) Final DMSO: 2% A->B Dilute 1:50 C 3. Perform Serial Dilutions in Assay Buffer with 2% DMSO B->C 1:3 or 1:10 dilutions D 4. Add to Assay Plate (e.g., 5 µL of serial dilution to 95 µL of cells + buffer) C->D Transfer to wells E 5. Achieve Final Concentrations (e.g., 10 µM to 0.1 nM) Final DMSO: 0.1% D->E Final 1:20 dilution p1 Col 1 10 µM p2 Col 2 3 µM p3 Col 3 1 µM p4 Col 4 ... p12 Col 12 Vehicle Control 0.1% DMSO

Caption: Serial dilution scheme for generating a dose-response curve.

Primary Assay: [³H]GABA Uptake Inhibition

The gold-standard method for quantifying GAT function is the measurement of radiolabeled substrate uptake.[3][6] This assay directly measures the functional activity of the transporter.

Assay Principle

Cells expressing the GAT of interest are incubated with the test compound. Subsequently, a mixture of unlabeled GABA and radiolabeled [³H]GABA is added. The transporter internalizes the [³H]GABA. After a set incubation time, uptake is stopped by washing with ice-cold buffer. The cells are then lysed, and the amount of internalized radioactivity is measured using a scintillation counter. An effective inhibitor will reduce the amount of [³H]GABA that enters the cells, resulting in a lower radioactive signal.

Materials & Reagents
Reagent/MaterialSpecifications
Cell Line HEK293 or CHO cells stably expressing human GAT1 (hGAT1).[8]
Culture Medium DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
Assay Buffer 25 mM HEPES-Tris (pH 7.4), 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 5 mM D-Glucose.[5]
Radioligand [³H]GABA (specific activity ~30-60 Ci/mmol).
Test Compounds 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride derivatives.
Reference Inhibitor Tiagabine or SKF-89976A (for GAT1).[5]
Plates 96-well cell culture plates (clear bottom, white walls for scintillation counting).
Equipment Liquid scintillation counter, multichannel pipette, cell culture incubator.
Step-by-Step Experimental Protocol
  • Cell Seeding:

    • Seed HEK293-hGAT1 cells into a 96-well plate at a density of 40,000-80,000 cells/well.

    • Incubate for 24-48 hours at 37°C, 5% CO₂ until they form a confluent monolayer.

  • Compound Plating:

    • Prepare a serial dilution plate of your test compounds in Assay Buffer at 2x the final desired concentration. Include a reference inhibitor (e.g., Tiagabine) and a vehicle control (e.g., 0.2% DMSO in Assay Buffer).

  • Assay Performance:

    • Aspirate the culture medium from the cells.

    • Wash the cell monolayer twice with 100 µL/well of pre-warmed (37°C) Assay Buffer.

    • Add 50 µL/well of the 2x compound dilutions (or controls) to the appropriate wells.

    • Pre-incubate for 15-20 minutes at room temperature. This allows the inhibitor to bind to the transporter before substrate is introduced.

    • Prepare the [³H]GABA solution in Assay Buffer. A final concentration of 10-20 nM [³H]GABA is common.

    • Initiate uptake by adding 50 µL/well of the 2x [³H]GABA solution. The final volume is now 100 µL/well.

    • Incubate for 10-20 minutes at room temperature. This time should be within the linear range of uptake, determined in preliminary experiments.

  • Termination and Lysis:

    • Terminate uptake by rapidly aspirating the solution and washing the cells three times with 200 µL/well of ice-cold Assay Buffer.

    • Add 50 µL/well of lysis buffer (e.g., 1% SDS or 0.1 M NaOH).

    • Incubate for 30 minutes at 37°C to ensure complete cell lysis.

  • Scintillation Counting:

    • Add 150 µL/well of scintillation cocktail to each well.

    • Seal the plate and shake for 5 minutes.

    • Measure the radioactivity in a microplate scintillation counter (counts per minute, CPM).

Data Analysis
  • Define Controls:

    • Total Uptake (100% Activity): CPM from wells with vehicle control.

    • Non-Specific Uptake (0% Activity): CPM from wells with a saturating concentration of a reference inhibitor (e.g., 10 µM Tiagabine).

  • Calculate Specific Uptake:

    • Specific Uptake = Total Uptake - Non-Specific Uptake.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - [(CPM_Compound - CPM_Non-Specific) / (CPM_Total - CPM_Non-Specific)])

  • Determine IC₅₀:

    • Plot % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using software like GraphPad Prism to determine the IC₅₀ value (the concentration at which the compound inhibits 50% of specific GABA uptake).

Experimental Workflow: [³H]GABA Uptake Assay

A 1. Seed GAT1-expressing cells in 96-well plate B 2. Incubate 24-48h A->B C 3. Wash cells with pre-warmed Assay Buffer B->C D 4. Add test compounds & controls (2x conc.) C->D E 5. Pre-incubate for 20 min D->E F 6. Initiate uptake with [³H]GABA (2x conc.) E->F G 7. Incubate for 15 min F->G H 8. Terminate by washing with ice-cold Assay Buffer G->H I 9. Lyse cells H->I J 10. Add scintillation cocktail I->J K 11. Read CPM on scintillation counter J->K L 12. Analyze data: Calculate % Inhibition & IC₅₀ K->L

Caption: Complete workflow for the GAT1 inhibition assay.

Alternative and Secondary Assays

A thorough characterization requires assessing selectivity and exploring alternative, non-radioactive methods.

Fluorescence-Based Uptake Assays

Concerns over the cost, regulation, and disposal of radioactive materials have driven the development of fluorescence-based assays.[15][16]

  • Genetically Encoded Sensors: A modern approach uses cells co-expressing the transporter (e.g., GAT1) and a genetically encoded fluorescent GABA sensor (e.g., iGABA-Snfr).[15] GABA uptake leads to a change in intracellular fluorescence, which can be measured in real-time on a high-content imaging system or plate reader. This method is highly amenable to high-throughput screening (HTS).[16]

  • Fluorescent Substrates: Some commercial kits use a fluorescent substrate analog that is transported by GATs, leading to an accumulation of fluorescence inside the cells.[17]

Selectivity Counter-Screening: GABAA Receptor Binding

Since the test compounds are GABA analogs, it is essential to verify that their primary activity is on the transporter and not on GABA receptors. A lack of affinity for GABAA receptors distinguishes a compound's pharmacology.[3][6]

  • Assay Principle: A radioligand binding assay is used to measure the affinity of the test compound for the GABAA receptor.

  • Method: Membranes prepared from rat cortex or from cells expressing specific GABAA receptor subtypes are incubated with a radioligand that binds to the GABAA receptor (e.g., [³H]-muscimol).[3][6] The ability of the test compound to displace the radioligand is measured. Low displacement at high concentrations (e.g., <10% displacement at 100 µM) indicates a lack of significant affinity for the GABAA receptor.[3]

Conclusion

The protocols and scientific rationale outlined in this guide provide a robust framework for the in vitro characterization of 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride derivatives as potential GABA transporter inhibitors. A primary [³H]GABA uptake assay is the foundational experiment for determining potency (IC₅₀). This should be complemented by selectivity assays against other GAT subtypes and off-target assessments, such as GABAA receptor binding, to build a comprehensive pharmacological profile. By adhering to these detailed methodologies, researchers can generate high-quality, reproducible data to advance their drug discovery programs.

References

  • Jäntti, M., et al. (2024). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience. Available at: [Link]

  • ION Biosciences (n.d.). HEK293T GAT1 (SLC6A1) Cell Line. Available at: [Link]

  • Williams, J. B., et al. (2003). Development of a scintillation proximity assay for analysis of Na+/Cl- -dependent neurotransmitter transporter activity. Analytical Biochemistry. Available at: [Link]

  • BioIVT (n.d.). GAT1 (SLC6A1) Transporter Assay. Available at: [Link]

  • Sweeney, K., et al. (2023). High-throughput imaging of GABA fluorescence as a functional assay for variants in the neurodevelopmental gene, SLC6A1. medRxiv. Available at: [Link]

  • American Epilepsy Society (2023). High-throughput imaging of GABA fluorescence as a functional assay for variants in the neurodevelopmental gene, slc6a1. Available at: [Link]

  • Hübner, H., et al. (2020). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemistryOpen. Available at: [Link]

  • Danaher Life Sciences (n.d.). Small Molecule Screening Process Steps. Available at: [Link]

  • Kanner, B. I. (2005). A homogeneous assay to assess GABA transporter activity. Current Protocols in Pharmacology. Available at: [Link]

  • Hagsäter, A., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS One. Available at: [Link]

  • Gajda, M., et al. (2014). Fast detection of extrasynaptic GABA with a whole-cell sniffer. Frontiers in Cellular Neuroscience. Available at: [Link]

  • Jäntti, M., et al. (2024). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. PMC. Available at: [Link]

  • Hagsäter, A., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PMC. Available at: [Link]

  • Kumar, L., et al. (2022). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega. Available at: [Link]

  • Lee, Y., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. MDPI. Available at: [Link]

  • ResearchGate (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Available at: [Link]

  • Creative Biolabs (n.d.). Human GABAA (α1/β3/γ2) Receptor Stable Cell Line. Available at: [Link]

  • Serajuddin, A. T. M. (2008). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]

  • Marvin, J. S., et al. (2018). A genetically encoded fluorescent sensor for in vivo imaging of GABA. Nature Methods. Available at: [Link]

  • Chatton, J. Y., et al. (2003). GABA uptake into astrocytes is not associated with significant metabolic cost: Implications for brain imaging of inhibitory transmission. PNAS. Available at: [Link]

  • Gupta, D. & Bhatia, D. (2011). Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]

  • Jäntti, M., et al. (2024). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience. Available at: [Link]

  • Ali, A., et al. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. Available at: [Link]

  • Stahl, H. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. Available at: [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. Available at: [Link]

  • Stephenson, G. A., et al. (2006). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Journal of Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate (n.d.). Scintillation Proximity-based Thermostability Assay. Available at: [Link]

  • Fesce, R., et al. (2008). Inhibitors of the γ-Aminobutyric Acid Transporter 1 (GAT1) Do Not Reveal a Channel Mode of Conduction. The Journal of general physiology. Available at: [Link]

  • Wikipedia (n.d.). Scintillation proximity assay. Available at: [Link]

  • Emulate Bio (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link]

  • Google Patents (n.d.). A method for the preparation of the hydrochloride salt from the duloxetine base.
  • ACS Publications (2020). Machine-Vision-Enabled Salt Dissolution Analysis. Available at: [Link]

  • Taylor & Francis Online (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Available at: [Link]

  • Molecular Devices (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Available at: [Link]

  • ACS Publications (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. Available at: [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening. Available at: [Link]

  • MDPI (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Available at: [Link]

  • IRIS - Unipa (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

  • MDPI (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

  • MDPI (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

Sources

Application Note: Strategic Functionalization of 2-[(3R)-Pyrrolidin-3-yloxy]acetic Acid Hydrochloride Secondary Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The functionalization of complex, chiral secondary amines is a cornerstone of modern drug discovery. Pyrrolidine scaffolds, particularly those with stereocenters and ether linkages, are privileged structures frequently utilized in the development of highly selective therapeutics, including Protein Kinase C ζ (PKCζ) inhibitors[1] and dual 5-HT6/D3 receptor antagonists[2].

Working with 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride presents a unique synthetic challenge. The molecule contains three critical features that dictate synthetic strategy:

  • A Secondary Amine Hydrochloride Salt: Requires neutralization to liberate the nucleophilic free base.

  • An Unprotected Carboxylic Acid: Prone to forming mixed anhydrides during acylation or poisoning transition-metal catalysts during cross-coupling.

  • A Chiral Ether Linkage at C3: The (3R)-stereocenter must be preserved, necessitating reaction conditions that avoid harsh, high-temperature basic environments that could induce racemization or β -elimination.

This application note provides field-proven, self-validating protocols for the chemoselective N-alkylation, N-acylation, and N-arylation of this specific zwitterionic scaffold.

Mechanistic Causality & Synthetic Strategy

To functionalize the secondary amine without degrading the rest of the molecule, chemists must choose between Direct Chemoselective Functionalization (exploiting the differential nucleophilicity of the amine vs. the carboxylic acid) and Protection-Dependent Functionalization (temporarily masking the carboxylic acid).

  • Direct Chemoselective Routes: Reductive amination and Schotten-Baumann acylation can be performed without protecting groups. By carefully controlling the pH, the carboxylic acid can be rendered inert (either by remaining protonated and unreactive toward mild hydrides, or by being fully deprotonated to a poorly nucleophilic carboxylate).

  • Protection-Dependent Routes: Transition-metal catalyzed reactions (e.g., Buchwald-Hartwig coupling) strictly require the masking of the carboxylic acid to prevent catalyst poisoning and base quenching.

G Start 2-[(3R)-pyrrolidin-3-yloxy] acetic acid HCl Neutralize Neutralization (Base) Liberate Free Amine Start->Neutralize Path1 Direct Chemoselective Functionalization Neutralize->Path1 Path2 Protection-Dependent Functionalization Neutralize->Path2 RedAm Reductive Amination (NaBH3CN / NaBH(OAc)3) Path1->RedAm Schotten Schotten-Baumann Acylation (Aqueous NaOH / Acyl Chloride) Path1->Schotten Protect Esterification (e.g., MeOH/HCl or BnBr) Path2->Protect Final Functionalized (3R)-Pyrrolidine Acetic Acid Derivative RedAm->Final Schotten->Final Buchwald Buchwald-Hartwig Coupling (Pd catalyst, Ligand) Protect->Buchwald Deprotect Saponification / Hydrogenolysis (LiOH or Pd/C, H2) Buchwald->Deprotect Deprotect->Final

Fig 1. Strategic workflows for functionalizing pyrrolidine-3-yloxy acetic acid derivatives.

Detailed Experimental Protocols

Protocol A: Chemoselective Reductive Amination (N-Alkylation)

Direct alkylation of secondary amines with alkyl halides often suffers from over-alkylation. Reductive amination circumvents this by forming an intermediate iminium ion, which is subsequently reduced[3]. For unprotected amino acids, sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the reagent of choice; the electron-withdrawing acetoxy groups stabilize the boron-hydrogen bonds, rendering it a mild reducing agent that selectively reduces the iminium species without affecting the free carboxylic acid or unreacted aldehydes[4].

Step-by-Step Methodology:

  • Preparation: Suspend 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride (1.0 eq) in a 1:1 mixture of 1,2-dichloroethane (DCE) and Methanol (0.2 M).

  • Neutralization: Add N,N -Diisopropylethylamine (DIPEA) (1.2 eq) dropwise.

    • Self-Validation Checkpoint: Spot the mixture on wet pH paper. Ensure the pH is strictly between 6.0 and 7.0. If the solution is too acidic, the iminium ion will not form; if too basic, the incoming aldehyde may undergo aldol condensation.

  • Iminium Formation: Add the desired aldehyde or ketone (1.1 eq). Stir at room temperature for 2 hours.

  • Reduction: Add NaBH(OAc)3​ (1.5 eq) in small portions over 10 minutes. Stir for 12 hours at room temperature.

  • Workup & Validation: Quench the reaction with saturated aqueous NaHCO3​ .

    • Self-Validation Checkpoint: Perform LC-MS analysis of the organic layer. The disappearance of the starting material mass ( m/z 146 for the free base) and the appearance of the [M+H]+ of the alkylated product confirms completion.

  • Purification: Isolate the zwitterionic product via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA).

Protocol B: Biphasic Schotten-Baumann N-Acylation

Acylation of an amine in the presence of a free carboxylic acid risks the formation of mixed anhydrides. The Schotten-Baumann protocol utilizes an aqueous biphasic system with sodium hydroxide to achieve absolute chemoselectivity[5]. The alkaline environment (pH > 10) deprotonates the carboxylic acid to a highly solvated, electron-rich carboxylate anion. This carboxylate is significantly less nucleophilic than the free secondary amine, directing the acyl chloride exclusively to the nitrogen[6].

Step-by-Step Methodology:

  • Solubilization & Deprotonation: Dissolve the pyrrolidine hydrochloride salt (1.0 eq) in 1M aqueous NaOH (3.0 eq).

  • Biphasic Setup: Add an equal volume of Tetrahydrofuran (THF) or Dichloromethane (DCM) to create a biphasic mixture. Cool the system to 0 °C using an ice bath.

  • Acylation: Dissolve the acyl chloride (1.1 eq) in a small amount of THF/DCM. Add this solution dropwise over 30 minutes under vigorous stirring.

    • Self-Validation Checkpoint: Monitor the pH continuously. It must remain > 9.0. If the pH drops, the amine will protonate (becoming unreactive), and the acyl chloride will hydrolyze. Add additional 1M NaOH dropwise if necessary to maintain alkalinity.

  • Workup & Validation: Once complete (verified by TLC; ninhydrin stain will show the absence of the secondary amine), remove the organic solvent under reduced pressure.

  • Isolation: Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 2.0–3.0 using 1M HCl.

    • Self-Validation Checkpoint: The product will only partition into an organic extraction solvent (e.g., Ethyl Acetate) when the carboxylic acid is fully protonated (neutral species). Extract with EtOAc ( 3×20 mL), dry over Na2​SO4​ , and concentrate.

Protocol C: Buchwald-Hartwig Cross-Coupling (N-Arylation)

Palladium-catalyzed C-N cross-coupling requires basic conditions (e.g., Cs2​CO3​ or NaOtBu ) to facilitate the reductive elimination step. A free carboxylic acid will rapidly quench these bases and coordinate with the palladium center, poisoning the catalyst. Therefore, transient protection of the carboxylic acid as a methyl ester is mandatory.

Step-by-Step Methodology:

  • Esterification (Protection): Suspend the starting material in anhydrous Methanol. Cool to 0 °C and add Thionyl Chloride ( SOCl2​ , 2.0 eq) dropwise. Reflux for 4 hours, then concentrate in vacuo to yield the methyl ester hydrochloride.

  • Cross-Coupling: In an oven-dried Schlenk flask, combine the methyl ester intermediate (1.0 eq), aryl bromide (1.2 eq), Pd2​(dba)3​ (0.05 eq), RuPhos ligand (0.1 eq), and Cs2​CO3​ (3.0 eq).

  • Reaction: Evacuate and backfill with Argon ( ). Add anhydrous Toluene (0.1 M). Heat to 90 °C for 16 hours.

    • Self-Validation Checkpoint: Filter an aliquot through Celite and analyze via LC-MS. Look for the mass of the N-arylated methyl ester.

  • Saponification (Deprotection): Filter the crude mixture through a silica plug to remove Pd. Dissolve the crude ester in a 3:1:1 mixture of THF/MeOH/ H2​O . Add LiOH· H2​O (3.0 eq) and stir at room temperature for 4 hours.

  • Isolation: Acidify to pH 3.0 with 1M HCl and extract with EtOAc to yield the N-arylated acetic acid derivative.

Quantitative Data & Reaction Metrics

The following table summarizes the expected performance metrics for the functionalization of 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride based on the protocols described above.

Functionalization TypeReagent SystemProtection Required?Expected Yield (%)Stereocenter (C3) Retention (ee%)
Reductive Amination NaBH(OAc)3​ , DIPEA, DCE/MeOHNo (Chemoselective)75 – 90%> 99%
N-Acylation R-COCl, NaOH (aq), THFNo (Chemoselective)80 – 95%> 99%
Buchwald-Hartwig Ar-Br, Pd2​(dba)3​ , Cs2​CO3​ Yes (Methyl Ester)60 – 85% (Over 3 steps)> 98%

Sources

Application Notes and Protocols for the Conjugation of 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyrrolidine Scaffold

In the landscape of modern drug discovery, the pyrrolidine ring stands out as a "privileged scaffold."[1][2] This five-membered saturated nitrogen-containing heterocycle is a cornerstone in medicinal chemistry, featured in numerous natural products and FDA-approved drugs.[1][3] Its utility is not merely incidental; the pyrrolidine motif offers a unique combination of structural and physicochemical properties that are highly advantageous for drug design.[4]

The non-planar, sp³-hybridized nature of the pyrrolidine ring provides a three-dimensional architecture that allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems.[1][5] This three-dimensionality is crucial for establishing precise, high-affinity interactions with the complex topologies of biological targets like enzymes and receptors.[5][6] Furthermore, the pyrrolidine nitrogen can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, enhancing aqueous solubility and modulating pharmacokinetic properties.[4]

The specific molecule, 2-[(3R)-pyrrolidin-3-yloxy]acetic acid, incorporates several key features that make it a valuable building block:

  • Defined Stereochemistry: The (3R) configuration provides a fixed spatial orientation of the substituents. The use of enantiomerically pure building blocks is critical in modern drug development, as different enantiomers of a drug can have vastly different biological activities, potencies, and safety profiles.[7][8][9][10]

  • Bifunctionality: It possesses a carboxylic acid and a secondary amine, allowing for orthogonal conjugation strategies. The carboxylic acid can be readily coupled to an amine-containing molecule of interest, while the pyrrolidine nitrogen is available for further modification or for its role as a key pharmacophoric element.

  • Hydrochloride Salt Form: The hydrochloride salt enhances the compound's stability, crystallinity, and aqueous solubility, which are advantageous for handling, purification, and in certain reaction conditions.[11][12] The salt form also protects the amine from unwanted side reactions during storage.

This guide provides detailed protocols for the conjugation of the carboxylic acid moiety of 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride to a primary or secondary amine-containing molecule using two of the most robust and widely used coupling strategies in medicinal chemistry: carbodiimide-mediated coupling (EDC/NHS) and aminium-based coupling (HATU).

PART 1: Principles of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the "activation" of the carboxylic acid.[13] Direct reaction is generally not feasible as the basic amine would deprotonate the acidic carboxylic acid, forming a non-reactive carboxylate salt.[14] Coupling reagents overcome this by converting the hydroxyl group of the carboxylic acid into a good leaving group, thus creating a highly reactive acylating agent that is susceptible to nucleophilic attack by the amine.[13][14]

EDC/NHS Coupling: The Carbodiimide Approach

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is widely used for amide bond formation.[14] The reaction proceeds in two conceptual steps:

  • Activation: EDC reacts with the carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[15][16]

  • Stabilization and Coupling: This intermediate is prone to hydrolysis. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) intercepts the O-acylisourea to form a more stable, amine-reactive NHS ester.[15][17] This semi-stable intermediate then efficiently reacts with the amine to form the desired amide bond, releasing NHS.[15]

The use of NHS is crucial as it increases the efficiency of the coupling reaction and allows for a two-step procedure where the NHS ester can be generated first, followed by the addition of the amine.[16][17]

EDC_NHS_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (2-[(3R)-pyrrolidin-3-yloxy]acetic acid) O_acylisourea O-acylisourea (unstable intermediate) RCOOH->O_acylisourea + EDC EDC EDC O_acylisourea->RCOOH Hydrolysis NHS_Ester NHS Ester (semi-stable) O_acylisourea->NHS_Ester + NHS Isourea Isourea byproduct NHS NHS NHS_Ester->Isourea - Isourea Amide Amide Conjugate NHS_Ester->Amide + Amine Amine Amine (R'-NH2) Released_NHS NHS Amide->Released_NHS - NHS

Caption: EDC/NHS coupling workflow.

HATU Coupling: The Aminium Salt Approach

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation aminium-based coupling reagent known for its high efficiency, rapid reaction kinetics, and ability to suppress racemization.[18][19] The mechanism involves the formation of a highly reactive OAt-active ester:

  • Activation: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea.[19]

  • Coupling: The amine nucleophile then attacks the active ester to form the stable amide bond, releasing 1-hydroxy-7-azabenzotriazole (HOAt).[19]

HATU is particularly effective for coupling sterically hindered amino acids and for reactions where minimizing epimerization is critical.[19]

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (2-[(3R)-pyrrolidin-3-yloxy]acetic acid) OAt_Ester OAt-Active Ester (highly reactive) RCOOH->OAt_Ester + HATU, Base Base Base (DIPEA) HATU HATU Tetramethylurea Tetramethylurea OAt_Ester->Tetramethylurea - Tetramethylurea Amide Amide Conjugate OAt_Ester->Amide + Amine Amine Amine (R'-NH2) HOAt HOAt Amide->HOAt - HOAt

Caption: HATU coupling workflow.

Choosing the Right Coupling Reagent

The choice between EDC/NHS and HATU depends on several factors, including the nature of the substrates, the scale of the reaction, and cost considerations.

FeatureEDC/NHSHATU
Reactivity Good, versatileVery high, excellent for hindered substrates
Byproducts Water-soluble urea, NHSWater-soluble urea, HOAt
Racemization Low risk, especially with NHSVery low risk due to HOAt moiety
Cost Generally more economicalMore expensive
Handling Moisture sensitiveMoisture sensitive
Ideal For General purpose, bioconjugationsDifficult couplings, peptide synthesis

PART 2: Experimental Protocols

Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Review the Safety Data Sheets (SDS) for all reagents before use.

Protocol 1: EDC/NHS-Mediated Amide Coupling

This protocol describes a general procedure for coupling the carboxylic acid of 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride with an amine-containing molecule.

Materials:

  • 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride

  • Amine-containing molecule (1.0 - 1.2 equivalents)

  • EDC hydrochloride (1.2 - 1.5 equivalents)

  • N-hydroxysuccinimide (NHS) (1.2 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride (1.0 equivalent).

    • Dissolve the starting material in anhydrous DMF or DCM.

    • Add the amine-containing molecule (1.0 - 1.2 equivalents) to the solution.

    • Add DIPEA or TEA (2.0 - 3.0 equivalents) to the mixture. The extra equivalent of base is to neutralize the hydrochloride salt of the starting material.[20]

    • Stir the mixture at room temperature for 5 minutes.

  • Activation:

    • In a separate vial, weigh out NHS (1.2 - 1.5 equivalents) and EDC hydrochloride (1.2 - 1.5 equivalents).

    • Add the solid EDC and NHS to the reaction mixture in one portion.

    • Stir the reaction at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[21]

    • For TLC, spot the starting materials and the reaction mixture on a silica gel plate. A typical eluent system for polar, amine-containing compounds is DCM:Methanol (e.g., 9:1 v/v) with a few drops of acetic acid or ammonia to prevent streaking.[22] The product should have a different Rf value than the starting carboxylic acid.

  • Work-up:

    • Once the reaction is complete (typically 2-18 hours), dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.[23]

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove unreacted carboxylic acid and NHS), and brine.[21]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[21]

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC), depending on the polarity and stability of the compound.[24][25]

Protocol 2: HATU-Mediated Amide Coupling

This protocol is recommended for more challenging couplings, such as those involving sterically hindered amines or when strict control of stereochemistry is paramount.

Materials:

  • 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride

  • Amine-containing molecule (1.0 - 1.2 equivalents)

  • HATU (1.1 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Collidine (3.0 - 5.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl) or Saturated ammonium chloride (NH₄Cl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup & Pre-activation:

    • To a clean, dry round-bottom flask under an inert atmosphere, add 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride (1.0 equivalent) and HATU (1.1 - 1.5 equivalents).

    • Dissolve the solids in anhydrous DMF or ACN.

    • Add DIPEA (3.0 - 5.0 equivalents) to the reaction mixture. The additional base is required to deprotonate the carboxylic acid and neutralize the hydrochloride salt.[18][19]

    • Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation of the carboxylic acid.[18] Note: For uronium-based reagents like HATU, pre-activation is crucial to avoid side reactions with the amine.[26]

  • Coupling:

    • Add the amine-containing molecule (1.0 - 1.2 equivalents) to the pre-activated mixture.

    • Continue stirring at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or LC-MS as described in Protocol 1.[18] HATU-mediated reactions are often faster, typically completing within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.[18]

    • Transfer to a separatory funnel and wash sequentially with 1 M HCl or saturated NH₄Cl, saturated NaHCO₃, and brine.[19] These washes remove the base, unreacted starting materials, and the byproducts HOAt and tetramethylurea.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product using an appropriate chromatographic technique as described in Protocol 1.

PART 3: Characterization and Analysis

Thorough characterization is essential to confirm the identity, purity, and structure of the final conjugate.

Chromatographic Analysis (TLC, HPLC, LC-MS)
  • Thin Layer Chromatography (TLC): A rapid, qualitative technique used to monitor reaction progress.[21][22] The disappearance of the limiting starting material and the appearance of a new spot for the product indicates the reaction is proceeding.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the final compound. A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile or methanol, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for confirming the success of a conjugation reaction.[23] It combines the separation power of HPLC with the mass detection of MS. The mass spectrum should show a prominent peak corresponding to the molecular weight of the expected conjugate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation of the final product.

  • ¹H NMR: The formation of the amide bond will result in characteristic changes in the proton spectrum. A new amide N-H proton signal will typically appear downfield (δ 7-9 ppm), although it may be broad. Protons adjacent to the newly formed amide carbonyl and the nitrogen will show a downfield shift compared to the starting materials.

  • ¹³C NMR: The most definitive evidence for amide bond formation is the appearance of a new carbonyl carbon signal in the range of δ 165-175 ppm.

References

  • Li Petri, G., Spanò, V., Spatola, R., et al. (2021). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112783.
  • Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5). Available at: [Link]

  • Li Petri, G., Raimondi, M. V., Spanò, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Available at: [Link]

  • Computational Chemistry. (2024). Chirality Perspective in Drug Design and Development. Available at: [Link]

  • Bhat, A. A., Ahmed, M., Elboughdiri, N., et al. (2026). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. Drug Development Research. Available at: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). National Center for Biotechnology Information. Available at: [Link]

  • Senkuttuvan, N., Komarasamy, B., Krishnamoorthy, R., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing. Available at: [Link]

  • Biofilm Inhibitor Synthesis. Amide Workup. Available at: [Link]

  • D'yakonov, V. A., Kovyazin, P. V., Dzhemilev, U. M., & Yunusova, A. G. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. National Center for Biotechnology Information. Available at: [Link]

  • Hilaris Publisher. (n.d.). Chirality in Drug Molecules: Synthetic and Biological Implications. Available at: [Link]

  • IntechOpen. (2024). Recent Advances in the Synthesis of Pyrrolidines. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • ResearchGate. (2015). Does EDC/NHS activation link secondary amines as well?. Available at: [Link]

  • Washington State University. Monitoring Reactions by TLC. Available at: [Link]

  • PubMed. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Available at: [Link]

  • Chemistry Stack Exchange. (2014). Why formulate drugs as HCl salts when HCl is in stomach acid?. Available at: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • University of Rochester, Department of Chemistry. About Workup. Available at: [Link]

  • Common Organic Chemistry. Amine to Amide (Coupling) - HATU. Available at: [Link]

  • Macrocycle Synthesis by Chloride-Templated Amide Bond Formation. (2016).
  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Available at: [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (2025). Available at: [Link]

  • Sabatini, J. J., & Hudson, A. G. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Center for Biotechnology Information. Available at: [Link]

  • Li, Z., Liu, L., Xu, K., et al. (2018). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Thieme. Available at: [Link]

  • Vankawala, P. J., & Krska, S. W. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. Available at: [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

  • Reddit. (2023). HATU/PyBOP coupling procedure question. Available at: [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Available at: [Link]

  • Organic Chemistry Frontiers. (n.d.). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. Available at: [Link]

  • Organic Syntheses. (2012). Org. Synth. 2012, 89, 432. Available at: [Link]

  • Reddit. (2024). TLC for amide synthesis. Available at: [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Available at: [Link]

  • Reddit. (2023). Hydrochloride salt of amine. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • Google Patents. Method for removing salt from hydrochloride-1-amido glycolyurea.
  • Reddit. (2011). Synthetic chemists: getting rid of HCl?. Available at: [Link]

Sources

Troubleshooting & Optimization

how to prevent racemization of 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Racemization and Ensuring Stereochemical Integrity

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride, focusing on practical strategies to prevent the loss of stereochemical purity. As a key chiral building block in pharmaceutical development, maintaining the (R)-configuration is critical. This document addresses common challenges, explains the underlying chemical principles, and offers validated protocols to ensure high enantiomeric excess (ee) in your final product.

Frequently Asked Questions (FAQs)
FAQ 1: We are observing a significant loss of enantiomeric excess (ee) in our synthesis. What are the most likely causes?

Loss of enantiomeric purity, or racemization, during the synthesis of 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride typically originates from the instability of the chiral starting material, (3R)-pyrrolidin-3-ol, or its derivatives under certain reaction conditions. The primary culprits are:

  • Harsh Basic Conditions: The use of strong, non-hindered bases during the Williamson ether synthesis can lead to racemization.

  • High Temperatures: Elevated temperatures can provide the energy needed to overcome the activation barrier for stereochemical inversion.[1]

  • Inappropriate Protecting Group Strategy: The stability of the nitrogen protecting group on the pyrrolidine ring is crucial. Groups that are unstable under the reaction conditions can lead to side reactions and potential racemization pathways.

  • Acid-Catalyzed Racemization: Strong acidic conditions, particularly during deprotection steps, can sometimes facilitate racemization of chiral alcohols or amines.[2]

FAQ 2: What is the primary mechanism of racemization for the (3R)-pyrrolidin-3-ol moiety?

While racemization of a secondary alcohol can occur via formation of a carbocation under strongly acidic conditions, a more relevant risk in this synthesis involves the chiral center of the pyrrolidine ring itself.[2] Although the stereocenter is at C3 (bearing the hydroxyl group), harsh conditions could potentially lead to side reactions involving the entire ring that compromise stereochemical integrity.

A more direct and common route to racemization in related syntheses is through an SN1-type reaction pathway or other mechanisms that form a planar, achiral intermediate.[3] However, for the Williamson ether synthesis, which is typically an SN2 reaction, racemization of the alcohol itself is less common than inversion of the electrophile. The focus should be on preventing conditions that might promote elimination-addition or other non-SN2 pathways.

FAQ 3: How can we optimize the Williamson ether synthesis step to prevent racemization?

The Williamson ether synthesis is a critical step where the ether linkage is formed.[4] To maintain the (R)-configuration of the N-protected (3R)-pyrrolidin-3-ol, the following optimizations are crucial:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base to deprotonate the alcohol. Strong bases like sodium hydride (NaH) are effective. Avoid stronger, more nucleophilic bases that could promote side reactions.[1][5]

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting the reaction at 0°C and allowing it to slowly warm to room temperature is sufficient.[1]

  • Solvent Selection: Use an aprotic polar solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) to facilitate the SN2 reaction.[5]

  • Protecting Group: An N-Boc (tert-butyloxycarbonyl) group is highly recommended. It is stable under the basic conditions of the Williamson synthesis but can be removed under acidic conditions that are typically mild enough to not cause racemization.[6]

FAQ 4: What are the best practices for the deprotection and salt formation steps?

The final steps involve removing the N-Boc protecting group and forming the hydrochloride salt. To preserve stereochemistry:

  • Acidic Deprotection: Use a strong acid like HCl in an anhydrous solvent (e.g., dioxane, diethyl ether, or isopropanol). The reaction is typically fast and can be performed at room temperature or below, minimizing the risk of racemization.[6] Trifluoroacetic acid (TFA) is also commonly used, followed by a separate salt formation step.[6]

  • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. Water can interfere with the reaction and the isolation of the final product.

  • Isolation: After deprotection, the hydrochloride salt often precipitates from the reaction mixture and can be isolated by filtration. This direct isolation minimizes exposure to harsh workup conditions.

Troubleshooting Guide
Symptom Possible Cause(s) Recommended Solution(s)
Low Enantiomeric Excess (ee%) in Final Product 1. Racemization during Williamson ether synthesis. 2. Racemization during N-Boc deprotection. 3. Impure (3R)-pyrrolidin-3-ol starting material.1. Use NaH as the base, lower the reaction temperature to 0°C to rt.[1] 2. Use HCl in an anhydrous solvent (e.g., dioxane) at room temperature for deprotection.[6] 3. Verify the enantiomeric purity of the starting material by chiral HPLC.
Formation of Side Products 1. The base used is too strong or nucleophilic.[1] 2. The reaction temperature is too high.[1] 3. The alkylating agent (e.g., ethyl bromoacetate) is undergoing elimination.1. Switch to a non-nucleophilic base like sodium hydride (NaH).[5] 2. Lower the reaction temperature and monitor the reaction closely by TLC or LC-MS. 3. Ensure slow addition of the alkylating agent at a low temperature.
Incomplete N-Boc Deprotection 1. Insufficient acid used. 2. Reaction time is too short.1. Use an excess of HCl (e.g., a saturated solution in dioxane). 2. Increase the reaction time and monitor by TLC or LC-MS until the starting material is consumed.[6]
Visualizing the Synthetic Pathway and Racemization Risk

A typical synthetic route involves N-protection of (3R)-pyrrolidin-3-ol, followed by Williamson ether synthesis, and finally deprotection and salt formation. The Williamson ether synthesis is the most critical step for maintaining stereochemical integrity.

Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Williamson Ether Synthesis (High Racemization Risk) cluster_2 Step 3: Deprotection & Salt Formation Start (3R)-pyrrolidin-3-ol Protected N-Boc-(3R)-pyrrolidin-3-ol Start->Protected Boc₂O, Base Alkoxide N-Boc-(3R)-pyrrolidin-3-oxide Protected->Alkoxide NaH, THF, 0°C Ether Protected Ether Intermediate Alkoxide->Ether BrCH₂CO₂Et FinalProduct 2-[(3R)-pyrrolidin-3-yloxy]acetic acid HCl Ether->FinalProduct 1. Saponification (hydrolysis of ester) 2. HCl in Dioxane

Caption: Synthetic workflow with the critical racemization risk step highlighted.

Detailed Experimental Protocols
Protocol 1: Recommended Synthesis of 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride

This protocol is designed to maximize the retention of stereochemical purity.

Step A: N-Boc Protection of (3R)-pyrrolidin-3-ol

  • Dissolve (3R)-pyrrolidin-3-ol (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.5 eq).

  • Cool the mixture to 0°C.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, perform an aqueous workup and purify by column chromatography to yield N-Boc-(3R)-pyrrolidin-3-ol.

Step B: Williamson Ether Synthesis

  • To a suspension of sodium hydride (NaH, 60% in mineral oil, 1.5 eq) in anhydrous THF at 0°C, add a solution of N-Boc-(3R)-pyrrolidin-3-ol (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add ethyl bromoacetate (1.2 eq) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Carefully quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography.

Step C: Saponification and Acidic Deprotection/Salt Formation

  • Dissolve the purified ether intermediate from Step B in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Acidify the mixture to pH ~3 with 1M HCl and extract with ethyl acetate. Dry and concentrate to obtain the N-Boc protected acid.

  • Dissolve the N-Boc protected acid in anhydrous 1,4-dioxane.

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) and stir at room temperature for 2-4 hours.

  • The product, 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride, will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity (ee%) Determination

Verifying the enantiomeric purity is essential. A direct method using a chiral stationary phase is often preferred.[7][8]

  • Column: A protein-based chiral stationary phase, such as one based on vancomycin (e.g., Astec® CHIROBIOTIC® V2) is often effective for primary and secondary amines.[7]

  • Mobile Phase: A polar ionic mode is typically used. A representative mobile phase could be a mixture of Methanol:Water with small amounts of Acetic Acid and an amine modifier (e.g., 95:5:0.1:0.02, v/v/v/v).[7]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25-40°C.[7]

  • Detection: UV at a low wavelength (e.g., 205 nm) or by mass spectrometry (LC-MS).[7]

  • Sample Preparation: Dissolve a small amount of the final product in the mobile phase.

Note: Method development and optimization will be required for your specific instrumentation and column. It is recommended to first analyze a racemic sample to confirm the separation of the two enantiomers.

Understanding Potential Racemization Pathways

While a direct SN2 displacement in the Williamson ether synthesis should proceed with retention of configuration at the alcohol's stereocenter, side reactions or suboptimal conditions can open pathways for racemization. One hypothetical, though less common, pathway could involve the formation of an intermediate with achiral character.

Racemization_Mechanism cluster_info Hypothetical Racemization Pathway R_Alcohol (R)-Alkoxide TransitionState Planar Carbocation-like Intermediate (Hypothetical) R_Alcohol->TransitionState Harsh Conditions (e.g., High Temp, Strong Acid) [13] TransitionState->R_Alcohol Non-stereospecific recombination S_Alcohol (S)-Alkoxide TransitionState->S_Alcohol Non-stereospecific recombination info This illustrates a general acid-catalyzed racemization mechanism for alcohols. While not the primary risk in a well-controlled Williamson synthesis, it highlights the importance of avoiding harsh acidic conditions and high heat.

Caption: Hypothetical acid-catalyzed racemization pathway for a chiral alcohol.

By adhering to the principles of stereocenter preservation—namely, using appropriate protecting groups, mild reaction conditions, and optimized reagents—researchers can successfully synthesize 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride with high enantiomeric purity.

References
  • BenchChem. (n.d.). Stereochemical Inversion of (R)-(-)-N-Boc-3-pyrrolidinol via the Mitsunobu Reaction.
  • Wikipedia. (2024). Mitsunobu reaction.
  • BenchChem. (n.d.).
  • ResearchGate. (2025).
  • Royal Society of Chemistry. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods.
  • BenchChem. (n.d.). Stability of (R)-(-)-N-Boc-3-pyrrolidinol under acidic and basic conditions.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • The University of Manchester. (n.d.).
  • American Chemical Society. (2009).
  • Francis Academic Press. (n.d.).
  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2021). 19.
  • National Center for Biotechnology Information. (2020).
  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • St. Paul's Cathedral Mission College. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • BenchChem. (n.d.). Stability issues of (R)-3-(Boc-amino)pyrrolidine under acidic or basic conditions.
  • BenchChem. (n.d.). A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine.
  • Università degli Studi di Ferrara. (2023). Journal of Pharmaceutical and Biomedical Analysis.
  • ACS Publications. (2017). Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids.
  • ResearchGate. (2012). Synthesis of New Optically Active 2-Pyrrolidinones.
  • National Center for Biotechnology Information. (2010). Does a Chiral Alcohol Really Racemize When Its OH Group Is Protected With Boyer's Reaction?.
  • Phenomenex. (n.d.).
  • Academia.edu. (n.d.). A Method for the Racemization of 2-Methylpyrrolidine: A Histamine H 3 Receptor Pharmacophore.
  • MilliporeSigma. (n.d.). Strategies for Chiral HPLC Method Development.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines.
  • ResearchGate. (n.d.). Recent Advances in SPE-Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples.
  • Google Patents. (1990). US4910320A - Process for preparing 3-pyrrolidinol.
  • Organic Chemistry Portal. (n.d.). Catalysis of 3-Pyrrolidinecarboxylic Acid and Related Pyrrolidine Derivatives in Enantioselective anti-Mannich-Type Reactions.
  • ChemRxiv. (n.d.). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology.
  • ResearchGate. (2025). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol.
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (2024).

Sources

Technical Support Center: Purification & Troubleshooting for 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly relies on complex chiral cyclic amines, compounds like 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride present unique purification challenges. This molecule is highly polar, possesses a basic secondary amine and an acidic carboxylic acid (forming a zwitterion at neutral pH), and requires strict control of its (3R) stereocenter.

Standard purification techniques, such as normal-phase silica gel chromatography, universally fail for this compound due to irreversible electrostatic adsorption and severe peak tailing. This guide provides field-proven, mechanistically grounded solutions to the most common purification roadblocks encountered by synthetic chemists and process researchers.

Quantitative Impurity Profiling & Method Selection

Before initiating purification, it is critical to identify the nature of the contamination. The table below summarizes the quantitative analytical limits and the corresponding purification strategies for common impurities.

Impurity TypeTypical Source / CauseAnalytical Detection MethodTarget LimitRecommended Purification Strategy
Inorganic Salts (e.g., NaCl, KCl)Neutralization steps during aqueous workup.Conductivity, Charged Aerosol Detection (CAD)< 0.5% w/wStrong Cation-Exchange (SCX) Chromatography
(3S)-Enantiomer Racemization or impure starting materials.Chiral SFC or Chiral HPLC (e.g., Chiralpak IG)< 0.1% a/aDiastereomeric Salt Crystallization
N-Boc Residuals Incomplete acidic deprotection.LC-MS (ESI+), m/z [M+100]< 0.5% a/aExtended HClolysis / RP-HILIC
O-Alkylation Byproducts Over-alkylation during ether synthesis.RP-HPLC (UV 210 nm)< 0.2% a/aZwitterionic Preparative HPLC

FAQ 1: Removing High Levels of Inorganic Salts

Q: My crude product is heavily contaminated with sodium chloride after the final deprotection and neutralization steps. I cannot extract the product into organic solvents because it is too polar. How do I desalt the batch without losing my product?

Mechanistic Rationale: Because 2-[(3R)-pyrrolidin-3-yloxy]acetic acid is an amino acid derivative, it exhibits high aqueous solubility and zero organic solubility. Liquid-liquid extraction is ineffective. Instead, we exploit its pH-dependent ionization. At low pH, the pyrrolidine nitrogen is fully protonated ( NH2+​ ). By passing the aqueous mixture over a strongly acidic cation-exchange resin (like Dowex 50WX8), the protonated product binds ionically to the stationary phase's sulfonic acid groups. Inorganic anions ( Cl− ) and neutral impurities wash straight through. Subsequent elution with a volatile base (ammonia) deprotonates the amine, releasing the zwitterion, which can then be cleanly converted back to the HCl salt [1].

Protocol: Desalting via Dowex 50WX8 Cation-Exchange

Self-Validating Check: The effluent pH and a ninhydrin stain test should be used to track the product during elution.

  • Resin Preparation: Swell 10 equivalents (by weight) of Dowex 50WX8 (100-200 mesh, H+ form) in deionized (DI) water. Pack into a glass column and wash with 5 Column Volumes (CV) of DI water until the eluate is clear and neutral.

  • Loading: Dissolve the crude 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride in a minimum volume of DI water (pH ~2-3). Load the solution onto the column at a flow rate of 1-2 mL/min.

  • Washing (Desalting): Wash the column with 4-5 CV of DI water. Validation: Test the eluate with AgNO3​ ; washing is complete when no white AgCl precipitate forms, confirming the removal of inorganic chlorides.

  • Elution: Elute the product using 2M aqueous Ammonium Hydroxide ( NH4​OH ). Collect fractions. Validation: Spot fractions on a TLC plate and heat with ninhydrin; product-containing fractions will turn deep purple.

  • Salt Reformation: Pool the positive fractions and lyophilize to remove water and volatile ammonia, yielding the zwitterion. Re-dissolve in a minimum amount of DI water, add 1.05 molar equivalents of 1M HCl, and lyophilize again to isolate the pure hydrochloride salt.

G N1 Crude 2-[(3R)-...] (HCl Salt + Inorganic Salts) N2 Load onto Dowex 50WX8 (H+ Form) N1->N2 N3 Wash with DI Water (Removes Anions & Neutrals) N2->N3 N4 Elute with 2M NH4OH (Releases Zwitterion) N3->N4 N5 Concentrate & Acidify (Add 1M HCl) N4->N5 N6 Pure (3R)-HCl Salt N5->N6

Desalting workflow for zwitterionic pyrrolidines via cation-exchange chromatography.

FAQ 2: Correcting Enantiomeric Contamination

Q: Chiral HPLC indicates my batch contains 15% of the (3S)-enantiomer. How can I enrich the (3R) enantiomer to >99% ee without using expensive preparative chiral chromatography?

Mechanistic Rationale: Direct resolution of zwitterionic hydrochloride salts is highly inefficient. The most reliable method is to temporarily mask the basic amine (via N-Boc protection) to create a pure chiral carboxylic acid. This acid can then be reacted with a chiral resolving agent, such as (1S)-(1-naphthyl)ethylamine, to form a pair of diastereomeric salts. Because diastereomers have different physical properties and crystal lattice energies, the (3R)-(1S) salt can be selectively precipitated from a tailored solvent system [2]. Following isolation, a single acidic hydrolysis step simultaneously breaks the salt and cleaves the Boc group, elegantly yielding the desired enantiopure HCl salt.

Protocol: Diastereomeric Salt Resolution

Self-Validating Check: Chiral purity must be verified on a small-scale test cleavage before committing the entire batch to global deprotection.

  • Amine Protection: React the enantiomerically impure mixture with Boc2​O (1.2 eq) and NaHCO3​ in THF/Water (1:1) for 12 hours. Acidify to pH 3 with KHSO4​ and extract with Ethyl Acetate (EtOAc) to isolate the N-Boc protected acid.

  • Salt Formation: Dissolve the N-Boc acid in boiling EtOAc/Ethanol (9:1, v/v). Slowly add 0.55 molar equivalents of (1S)-(1-naphthyl)ethylamine.

  • Fractional Crystallization: Allow the solution to cool to room temperature at a rate of 5°C/hour, then hold at 4°C for 12 hours. The less soluble diastereomeric salt will precipitate.

  • Filtration & Washing: Filter the crystals and wash with ice-cold EtOAc. Validation: Take a 5 mg aliquot, partition between 1M HCl and DCM, and analyze the organic layer via Chiral HPLC to confirm >99% ee. If <99%, recrystallize from the same solvent system.

  • Global Deprotection: Suspend the pure diastereomeric salt in 4M HCl in Dioxane/Water (1:1). Stir at 40°C for 4 hours. The acidic conditions break the salt (protonating the resolving agent) and cleave the Boc group.

  • Isolation: Extract the aqueous layer with Dichloromethane (DCM) to remove the cleaved tert-butyl byproducts and the chiral amine resolving agent. Lyophilize the highly pure aqueous layer to yield the enantiopure 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride.

G M1 Enantio-impure Mixture (3R/3S) M2 N-Boc Protection (Masks basic amine) M1->M2 M3 Add (1S)-(1-naphthyl)ethylamine (Chiral Resolving Agent) M2->M3 M4 Fractional Crystallization (Isolates (3R)-Diastereomer) M3->M4 M5 Global Deprotection (Aqueous HCl) M4->M5 M6 Enantiopure (3R)-HCl Salt M5->M6

Chiral resolution of pyrrolidines via diastereomeric salt formation and deprotection.

FAQ 3: Removing Trace Organic Byproducts

Q: My product is chemically pure by NMR, but LC-MS shows a persistent organic impurity at +14 Da (likely an N-methyl or O-methyl byproduct). Standard C18 preparative HPLC shows no retention; the product elutes in the void volume. How can I separate these?

Mechanistic Rationale: Highly polar, low-molecular-weight zwitterions and their hydrochloride salts are entirely un-retained on hydrophobic C18 stationary phases. To achieve separation of structurally similar organic impurities, you must utilize Hydrophilic Interaction Liquid Chromatography (HILIC) or a Zwitterionic stationary phase (e.g., SeQuant® ZIC®-HILIC). These columns feature functional groups (like sulfobetaines) that interact with the analyte via complex electrostatic and hydrogen-bonding mechanisms, providing excellent retention and high-resolution separation for polar amine salts [3].

Recommended Workflow:

  • Column Selection: Use a preparative ZIC-HILIC column.

  • Mobile Phase: Unlike reverse-phase, HILIC starts with high organic content. Use Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0) and Mobile Phase B: Acetonitrile.

  • Gradient: Run a gradient from 90% B down to 40% B over 20 minutes. The polar product will be strongly retained and elute later than less polar alkylated impurities.

  • Recovery: Lyophilize the collected fractions. To convert the formate salt back to the hydrochloride salt, treat with 1M HCl and re-lyophilize.

References

  • Preparing ion-exchange resin to purify amino acids. ResearchGate. Available at:[Link]

  • Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Evaluation of Methods for the Simultaneous Analysis of Cations and Anions Using HPLC with Charged Aerosol Detection and a Zwitterionic Stationary Phase. ResearchGate. Available at:[Link]

Technical Support Center: Mitigating Base-Induced Degradation of 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the stability and handling of bifunctional building blocks. 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride is a highly versatile scaffold in drug discovery, but it is notoriously prone to degradation under basic conditions.

This guide provides a mechanistic understanding of this degradation pathway and offers field-proven, self-validating protocols to maximize your coupling yields and maintain structural integrity.

Mechanistic Deep Dive: The Causality of Degradation

To stop degradation, we must first understand its thermodynamic and kinetic drivers. When 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride is exposed to basic conditions, the protective hydrochloride salt is neutralized, liberating the secondary amine on the pyrrolidine ring. Because the molecule contains both a nucleophilic amine and an electrophilic carboxylic acid, it is primed for intramolecular nucleophilic acyl substitution[1].

The ether linkage at the C3 position of the pyrrolidine ring creates a perfectly spaced atomic chain (N-C-C-O-C-C=O). Upon activation of the carboxylic acid (or under prolonged heating in base), the secondary amine attacks the carbonyl carbon. This rapid intramolecular cyclization forms a highly stable 6-membered morpholinone-type ring fused to the 5-membered pyrrolidine ring, specifically yielding a hexahydropyrrolo[2,1-c][1,4]oxazin-4-one derivative[2][3].

Because intramolecular reactions forming 6-membered rings are entropically highly favored over intermolecular reactions, this lactamization will outcompete your desired amide coupling if the reaction kinetics are not strictly controlled[4].

Pathway A 2-[(3R)-pyrrolidin-3-yloxy]acetic acid HCl (Stable Form) B Free Base / Zwitterion (Reactive Intermediate) A->B Base Addition (-HCl) C Activated Ester (Highly Electrophilic) B->C Coupling Reagent (e.g., EDC) D Hexahydropyrrolo[2,1-c][1,4]oxazin-4-one (Bicyclic Lactam Degradation) B->D Slow Cyclization (Heat/Time) C->D Fast Intramolecular Attack (Major Byproduct) E Desired Amide Product (Target) C->E Intermolecular Attack (Excess Target Amine)

Caption: Divergent reaction pathways of 2-[(3R)-pyrrolidin-3-yloxy]acetic acid under basic conditions.

Troubleshooting & FAQs

Q1: Why does my stock solution degrade when I neutralize the HCl salt for storage? A: Neutralizing the HCl salt converts the stable protonated amine into a reactive zwitterion/free base. Even without a coupling reagent, the free amine can slowly attack the carboxylate over time, especially if concentrated or exposed to ambient temperatures. Solution:Never store this compound as a free base. Always store it as the HCl salt at -20°C. Only neutralize the salt in situ during the reaction, or immediately prior to use.

Q2: I am getting <10% yield in my amide coupling, and LC-MS shows a major byproduct with[M-H2O]. What is happening? A: The [M-H2O] mass corresponds to the hexahydropyrrolo[2,1-c][1,4]oxazin-4-one lactam. When you add a coupling reagent (like HATU or EDC) in the presence of a base, you form a highly reactive O-acylisourea or OBt ester. If the target amine is not immediately available or is sterically hindered, the liberated pyrrolidine nitrogen rapidly attacks the activated ester. Solution: You must alter the kinetics of the reaction. Use the "In Situ Trapping" protocol (detailed below) where the target amine is present in excess, and the base is added last and slowly at 0°C. Alternatively, use a temporary protecting group on the pyrrolidine nitrogen[4].

Q3: Which bases and solvents minimize this intramolecular lactamization? A:

  • Bases: Avoid unhindered bases like triethylamine (TEA) or strong aqueous bases like NaOH. Use sterically hindered bases such as N,N-Diisopropylethylamine (DIPEA) or weak bases like N-Methylmorpholine (NMM). Hindered bases deprotonate the carboxylic acid for activation but are less likely to accelerate the nucleophilic attack of the secondary amine.

  • Solvents: Polar aprotic solvents like DMF or DMAc are required for solubility, but they also stabilize the activated ester. Running the reaction at higher concentrations (e.g., 0.5 M) favors the bimolecular (intermolecular) coupling over the unimolecular (intramolecular) lactamization.

Quantitative Data: Impact of Reaction Conditions on Yield

The following table summarizes the causality between your choice of base/temperature and the resulting reaction pathway.

Base ChoiceTemperatureOrder of AdditionLactam Degradation (%)Desired Amide Yield (%)
TEA (Unhindered)25°CBase added first> 85%< 10%
DIPEA (Hindered)25°CBase added first~ 60%~ 35%
DIPEA (Hindered)0°CBase added last (Dropwise)~ 15%~ 80%
NMM (Weak/Hindered)0°CBase added last (Dropwise)< 5% > 90%
Experimental Protocols
Protocol A: Optimized In Situ Amide Coupling (Kinetic Trapping)

Purpose: To favor intermolecular coupling by minimizing the residence time of the activated free-base intermediate.

  • Preparation: In an oven-dried flask under N2, suspend the target amine (1.2 equiv) and 2-[(3R)-pyrrolidin-3-yloxy]acetic acid HCl (1.0 equiv) in anhydrous DMF (to reach 0.5 M concentration).

  • Cooling: Chill the suspension to 0°C using an ice-water bath.

  • Activation: Add the coupling reagent (e.g., EDC·HCl, 1.2 equiv, and HOAt, 1.2 equiv). Note: Avoid uroniums like HATU if the target amine is unhindered, to prevent guanidinylation of the target amine.

  • Base Addition (Critical Step): Dilute N-Methylmorpholine (NMM) or DIPEA (3.0 equiv) in an equal volume of DMF. Add this solution dropwise over 15-20 minutes via syringe pump.

  • Reaction: Stir at 0°C for 1 hour, then allow to slowly warm to room temperature. Monitor by LC-MS. Self-Validation Check: If the protocol is executed correctly, the LC-MS trace at 1 hour should show <5% of the bicyclic lactam mass ([M-H2O]).

Workflow S1 1. Suspend Target Amine + Carboxylic Acid HCl in DMF at 0°C (0.5 M) S2 2. Add Coupling Reagent (e.g., EDC·HCl / HOAt) S1->S2 S3 3. Dropwise Addition of Hindered Base (e.g., NMM or DIPEA) S2->S3 S4 4. Rapid Intermolecular Trapping (Outcompetes Lactamization) S3->S4 S5 5. Desired Amide Product (High Yield, <5% Degradation) S4->S5

Caption: Optimized kinetic trapping workflow for in situ amide coupling to prevent degradation.

Protocol B: Pre-Protection Strategy (For Complex/Hindered Target Amines)

Purpose: If the target amine is exceptionally sterically hindered, kinetic trapping will fail. You must physically block the pyrrolidine nitrogen[4].

  • Boc-Protection: Dissolve 2-[(3R)-pyrrolidin-3-yloxy]acetic acid HCl in a 1:1 mixture of THF and 1M NaOH (aq).

  • Add Di-tert-butyl dicarbonate (Boc2O, 1.1 equiv) at 0°C. Stir for 12 hours at room temperature.

  • Workup: Acidify the aqueous layer to pH 3 with 1M KHSO4 (avoid strong acids that cleave Boc) and extract with EtOAc to isolate the N-Boc protected acid.

  • Coupling: Proceed with standard amide coupling. The hexahydropyrrolo[2,1-c][1,4]oxazin-4-one cannot form because the nitrogen lone pair is delocalized into the Boc carbonyl.

  • Deprotection: Cleave the Boc group post-coupling using 4M HCl in Dioxane.

References
  • The intramolecular reaction of 5-aminopentanoic acid through nucleophilic acyl substitution. Vaia.
  • Synthesis of (1H)-3,4-dihydropyrrolo[2,1-c][1,4]oxazin-1-one derivatives.
  • Pyrrolidine and piperidine derivatives - AU748335B2.
  • Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability. PubMed Central (NIH).

Sources

Validation & Comparative

A Comparative Guide to the Stereochemical Efficacy of 2-(Pyrrolidin-3-yloxy)acetic Acid Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field Guide to Stereoisomerism and Muscarinic M3 Receptor Antagonism

In the landscape of modern drug discovery, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. Chirality, the property of a molecule being non-superimposable on its mirror image, often dictates a compound's pharmacological profile. This guide provides an in-depth comparison of drug candidates derived from the (3R) and (3S) enantiomers of the 2-(pyrrolidin-3-yloxy)acetic acid scaffold, a key structural motif in various pharmacologically active agents.

Through a focused case study on Darifenacin, a potent muscarinic M3 receptor antagonist, we will explore the profound impact of stereochemistry on receptor binding affinity and clinical utility. This document is intended for researchers, scientists, and drug development professionals seeking to understand the causal relationships between molecular structure and biological function.

The Central Role of Stereochemistry: A Case Study in Darifenacin

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, valued for its ability to explore three-dimensional space and introduce stereochemical complexity.[1] The orientation of substituents on this ring can dramatically alter how a drug molecule interacts with its biological target.

Darifenacin, chemically known as (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide, is a selective M3 receptor antagonist used to treat overactive bladder.[2][3] The precursor to the critical pyrrolidinyl portion of Darifenacin is a derivative of 2-(pyrrolidin-3-yloxy)acetic acid. The development of Darifenacin as a single (S)-enantiomer was a deliberate choice rooted in empirical data demonstrating its superior activity.[4][5] While information on the specific 2-(pyrrolidin-3-yloxy)acetic acid intermediates is limited, the stereochemistry of the final compound, which incorporates a related pyrrolidinol-derived core, provides a powerful illustration of stereoselective efficacy.

The R-enantiomer of Darifenacin is reported to be slightly less potent in functional assays, underscoring the importance of the (S)-configuration for optimal M3 receptor antagonism.[6] This difference in potency arises from the specific three-dimensional fit of the enantiomers within the binding pocket of the M3 muscarinic receptor.

Quantitative Comparison: (S)-Darifenacin vs. Other Muscarinic Antagonists

To contextualize the high affinity of the clinically approved (S)-enantiomer of Darifenacin, it is useful to compare its binding profile to other, less selective antimuscarinic agents. The binding affinity is typically quantified by the inhibition constant (Ki), where a lower value indicates a higher affinity.

CompoundM3 Receptor pKiM1 Receptor pKiM3 vs. M1 Selectivity
(S)-Darifenacin 9.1 8.2 ~8-fold
Tolterodine8.58.8None
Oxybutynin8.98.7None
Data represents the negative logarithm of the inhibition constant (pKi), derived from competitive radioligand binding assays using human recombinant receptors.[7] A higher pKi value corresponds to a higher binding affinity.

As the data clearly indicates, Darifenacin possesses the highest affinity for the target M3 receptor and is the only compound in this set to show significant selectivity for M3 over M1 receptors.[7] This M3 selectivity is clinically important, as the blockade of M1 receptors is associated with central nervous system side effects like cognitive impairment, while M2 receptor blockade can lead to cardiovascular effects.[6][8] The efficacy of Darifenacin is therefore a direct result of its potent and selective interaction with the M3 receptor, a property conferred by its specific (S)-stereochemistry.

Mechanism of Action: M3 Receptor Signaling

Darifenacin exerts its therapeutic effect by competitively blocking the M3 muscarinic acetylcholine receptor.[6] These receptors are G-protein coupled receptors (GPCRs) primarily linked to the Gq family of G proteins.[9][10] Upon activation by the endogenous ligand acetylcholine, the M3 receptor initiates a signaling cascade that leads to smooth muscle contraction, such as that of the bladder detrusor muscle.[8][11]

The signaling pathway proceeds as follows:

  • Receptor Activation: Acetylcholine binds to the M3 receptor.

  • G-Protein Coupling: The receptor activates the Gq protein.[9]

  • PLC Activation: The alpha subunit of Gq activates phospholipase C (PLC).[9][12]

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9]

  • Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[9][11]

  • Smooth Muscle Contraction: The elevated intracellular calcium levels lead to the contraction of the bladder's smooth muscle.[11]

Darifenacin, by acting as an antagonist, binds to the M3 receptor but does not trigger this cascade, thereby preventing acetylcholine-mediated bladder contractions and alleviating the symptoms of overactive bladder.[3]

M3_Signaling_Pathway ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca Ca²⁺ Release ER->Ca SMC Smooth Muscle Contraction Ca->SMC Induces Darifenacin Darifenacin (Antagonist) Darifenacin->M3R Blocks

Canonical M3 Muscarinic Receptor Signaling Pathway.

Experimental Validation: Competitive Radioligand Binding Assay

The determination of a drug candidate's binding affinity (Ki) for its target receptor is a cornerstone of preclinical development.[13] The competitive radioligand binding assay is considered a gold standard for this purpose due to its sensitivity, robustness, and reproducibility.[14][15] This assay quantifies the ability of an unlabeled test compound (e.g., the (3R) or (3S) enantiomer) to displace a radioactively labeled ligand from the receptor.[16]

Protocol: Determination of Ki for M3 Receptors

This protocol outlines a self-validating system for comparing the binding affinities of the two enantiomers for the human M3 receptor.

Objective: To determine the inhibitory constant (Ki) of the (3R) and (3S) enantiomers by measuring their ability to displace a known high-affinity radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), from M3 receptors expressed in a stable cell line (e.g., CHO-K1 cells).[7]

Materials:

  • CHO-K1 cell membranes stably expressing human recombinant M3 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Test Compounds: 2-[(3R)-pyrrolidin-3-yloxy]acetic acid-derived compound and its (3S)-enantiomer.

  • Reference Antagonist (for non-specific binding): Atropine (1 µM).[7]

  • Assay Buffer: 20 mM HEPES, pH 7.4.[7]

  • 96-well microplates.

  • Glass fiber filter mats.

  • Scintillation fluid and liquid scintillation counter.

Workflow:

Workflow for Competitive Radioligand Binding Assay.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the (3R) and (3S) test compounds in the assay buffer. A typical experiment uses 10-12 concentrations covering a five-log unit range to ensure a full competition curve.[7][14]

  • Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand ([³H]-NMS, typically at its Kd value), and the varying concentrations of the test compound.[15]

    • Causality: Using the radioligand at its dissociation constant (Kd) provides an optimal balance between signal and sensitivity for detecting competitive displacement.

  • Controls: Include control wells for:

    • Total Binding: Contains only membranes and radioligand.

    • Non-specific Binding: Contains membranes, radioligand, and a saturating concentration of a non-labeled antagonist (e.g., 1 µM atropine) to occupy all specific receptor sites.[7]

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 20-25°C) for a sufficient duration to allow the binding reaction to reach equilibrium.[7] This time must be determined empirically but is critical for accurate affinity measurements.[13]

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Immediately wash the filters with ice-cold assay buffer to remove any remaining unbound or non-specifically trapped radioligand.

    • Causality: Using ice-cold buffer minimizes the dissociation of the radioligand from the receptor during the washing steps, preserving the equilibrium state.

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value—the concentration of the test compound that inhibits 50% of the specific radioligand binding.[17]

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

This rigorous, self-validating protocol allows for a direct and quantitative comparison of the binding affinities of the (3R) and (3S) enantiomers, providing the empirical data needed to select the optimal stereoisomer for further drug development.

Conclusion

The case of Darifenacin and its selective antagonism of the M3 receptor provides a compelling demonstration of the paramount importance of stereochemistry in drug design. The superior binding affinity and clinical efficacy of the (S)-enantiomer, derived from a chiral pyrrolidine-based scaffold, is not a matter of chance but a direct consequence of its precise three-dimensional interaction with the target receptor. By employing validated experimental methodologies like competitive radioligand binding assays, drug development professionals can quantitatively assess the impact of stereoisomerism, enabling the rational design of safer and more effective medicines. This guide underscores the principle that understanding and controlling molecular geometry is fundamental to advancing therapeutic innovation.

References

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link][16]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link][14]

  • Bymaster, F. P., et al. (2003). M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms. PMC. Retrieved from [Link][9]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link][15]

  • Wikipedia. (n.d.). Muscarinic acetylcholine receptor M3. Retrieved from [Link][10]

  • Jakubík, J., et al. (2020). The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families. PMC. Retrieved from [Link][12]

  • Perceptive. (n.d.). Radioligand Binding Assay Services. Retrieved from [Link][18]

  • The GPCR Workgroup. (n.d.). Radioligand Binding Assay. Retrieved from [Link][19]

  • Smith, C. P., Lai, H. H., & Appell, R. A. (2006). Darifenacin: a selective M muscarinic receptor antagonist for the treatment of overactive bladder. Therapy, 3(6), 721-732. Retrieved from [Link][6]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link][17]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in cell biology, 132, 243–261. Retrieved from [Link][13]

  • Paquette, D., et al. (2005). The Clinical Pharmacokinetics of Darifenacin. ResearchGate. Retrieved from [Link][4]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link][20]

  • Unno, T., et al. (2006). Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice. PMC. Retrieved from [Link][21]

  • Yartsev, A. (n.d.). Muscarinic M1, M3 and M5 acetylcholine receptor intracellular signalling pathway. Deranged Physiology. Retrieved from [Link][11]

  • ResearchGate. (n.d.). Assay conditions for GPCR radioligand competition binding assays. Retrieved from [Link][22]

  • Wallis, R. M., & Napier, C. M. (1997). Characterisation of [3H]-darifenacin as a novel radioligand for the study of muscarinic M3 receptors. PubMed. Retrieved from [Link][23]

  • Yamada, S., et al. (2007). In vivo demonstration of M3 muscarinic receptor subtype selectivity of darifenacin in mice. Life sciences, 80(3), 240–245. Retrieved from [Link][24]

  • Chapple, C. (2005). Darifenacin for the treatment of overactive bladder. Expert Opinion on Pharmacotherapy, 6(5), 819-828. Retrieved from [Link][5]

  • Srinivas, K., et al. (2009). Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. Rasayan Journal of Chemistry, 2(1), 151-155. Retrieved from [Link][2]

  • Google Patents. (2009). WO2009125430A2 - Improved process for producing darifenacin. Retrieved from [25]

  • Steers, W. D. (2003). 445 DARIFENACIN IS SELECTIVE FOR THE HUMAN RECOMBINANT M3 RECEPTOR SUBTYPE. The Journal of Urology, 169(4S), 158. Retrieved from [Link][7]

  • Steers, W. D. (2006). Darifenacin: Pharmacology and clinical usage. Urologic clinics of North America, 33(4), 475-482. Retrieved from [Link][3]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. Retrieved from [Link][26]

  • Urology Textbook. (n.d.). Darifenacin: Adverse Effects, Contraindications, and Dosage. Retrieved from [Link][8]

  • Google Patents. (2011). US20110144354A1 - Process for Preparation of Darifenacin and Intermediates Used in the Process. Retrieved from [27]

  • Ellsworth, P. (2004). Darifenacin: An M3-selective muscarinic antagonist for the treatment of overactive bladder. Drugs of Today, 40(1), 33-41. Retrieved from [Link][28]

  • Srinivas, K., et al. (2020). Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. ResearchGate. Retrieved from [Link][29]

  • Bakulina, O., & Kananovich, D. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Retrieved from [Link][30]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Retrieved from [Link][1]

Sources

Safety Operating Guide

Comprehensive Safety and Operational Guide: Handling 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a critical chiral building block in pharmaceutical synthesis and drug discovery, 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride requires rigorous handling protocols. Like many pyrrolidine derivatives and organic hydrochloride salts, this compound is classified as a potent irritant. Exposure can lead to harmful systemic effects if swallowed (H302), skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335).

To ensure scientific integrity and operational safety, this guide provides a self-validating, step-by-step methodology for the handling, dissolution, and disposal of this compound. All protocols are grounded in the authoritative framework of the [5] and the National Research Council's [1].

Personal Protective Equipment (PPE) Matrix

Before initiating any physical interaction with the chemical, operators must establish a physical barrier against exposure. The following PPE matrix outlines the mandatory equipment, quantitative specifications, and the mechanistic causality behind each requirement, strictly adhering to[2].

PPE CategorySpecificationOSHA StandardCausality (Hazard Mitigation)
Eye/Face Chemical splash goggles (ANSI Z87.1+) [3]Creates a full orbital seal to protect against airborne dust and liquid splashes, mitigating serious eye irritation (H319).
Hand Nitrile gloves (Minimum 4-5 mil thickness) [4]Provides a chemical-resistant barrier against dermal absorption and localized skin irritation (H315).
Body Flame-resistant or standard cotton lab coat [2]Prevents contamination of personal clothing and minimizes systemic exposure risks from accidental spills.
Respiratory N95 or half-mask particulate respirator*Prevents inhalation of fine powders, mitigating respiratory tract irritation (H335).

*Note: Respiratory protection is only required if the compound must be handled outside of primary engineering controls (e.g., in the event of a fume hood failure or a large-scale spill).

Operational Workflow: Weighing and Dissolution

To prevent aerosolization and ensure precise molarity in downstream assays, follow this step-by-step methodology. This protocol is designed as a self-validating system: if any step fails (e.g., static repulsion occurs), it immediately indicates a deviation from the prescribed environmental controls.

Step 1: Environmental Preparation & Verification Conduct all open-container operations inside a certified Chemical Fume Hood. Verify that the continuous face velocity is operating between 80–100 feet per minute (fpm) . Causality: This specific draft velocity provides optimal containment of airborne particulates without creating turbulent vortices that could blow the lightweight powder out of the weighing boat [1].

Step 2: Equipment Setup Place an anti-static weighing boat on the analytical balance. Causality: Hydrochloride salts are highly prone to accumulating static charge. Standard polystyrene weigh boats can cause the fine powder to repel and disperse into the air, leading to uncontrolled aerosolization and loss of mass accuracy. Anti-static boats dissipate this charge.

Step 3: Transfer Protocol Using a clean, grounded micro-spatula, carefully transfer the 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride from its primary storage vial to the weighing boat. Keep the source container as close to the boat as possible. Causality: Minimizing the drop height drastically reduces the kinetic energy transferred to the powder, thereby preventing the generation of hazardous dust clouds.

Step 4: Dissolution Transfer the weighed solid into the target reaction vessel. Slowly add the designated solvent (e.g., water, methanol, or DMSO) down the side of the vessel. Causality: Rapid solvent addition directly onto the powder rapidly displaces the air trapped between the particles, which can eject un-dissolved particulate matter into the breathing zone. Slow, peripheral addition prevents this displacement.

Step 5: Immediate Decontamination Wipe down the spatula, balance pan, and surrounding hood surface with a lint-free wipe dampened with water or 70% isopropyl alcohol. Causality: Because this is a hydrochloride salt, it is highly water-soluble. A damp wipe effectively solubilizes and captures microscopic API residue, preventing cross-contamination for the next operator.

Spill Response & Decontamination Plan

In the event of a spill, immediate containment is required to prevent the spread of the irritant.

  • Solid Spills (Powder): Do not dry sweep. Dry sweeping mechanically forces the powder into the air, violating inhalation safety protocols. Instead, cover the spilled powder with damp absorbent paper towels to suppress the dust. Carefully scoop the damp mass into a hazardous waste container.

  • Liquid Spills (Solutions): Apply chemical absorbent pads starting from the perimeter of the spill and working inward. This capillary action prevents the spill footprint from expanding.

  • Surface Cleaning: Wash the affected area thoroughly with soap and water, followed by a 70% ethanol wipe down to ensure absolute chemical neutralization and removal.

Waste Disposal Plan

Disposal must comply with institutional Environmental Health and Safety (EHS) guidelines and federal Resource Conservation and Recovery Act (RCRA) regulations.

  • Solid Waste: All contaminated PPE (gloves), weigh boats, and cleanup materials must be placed in a sealed, clearly labeled solid hazardous waste container.

  • Aqueous/Organic Waste: Solutions containing the compound should be collected in appropriately labeled liquid waste carboys. Ensure that halogenated and non-halogenated solvent wastes are kept strictly separate to prevent exothermic cross-reactions.

Regulatory & Safety Workflow Visualization

G Storage 1. Storage (Desiccator, 2-8°C) PPE 2. Don PPE (Nitrile, Goggles, Lab Coat) Storage->PPE Pre-operation FumeHood 3. Fume Hood Transfer (Draft 80-100 fpm) PPE->FumeHood Preparation Weighing 4. Anti-Static Weighing & Dissolution FumeHood->Weighing Execution Spill Spill Event? Weighing->Spill Monitor Decon Wet-Wipe Decontamination (Suppress Dust) Spill->Decon Yes Waste Hazardous Waste Disposal (Solid/Aqueous) Spill->Waste No Decon->Waste Cleanup

Workflow for the safe handling and disposal of pyrrolidine derivatives.

References

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Available from:[Link]

  • Occupational Safety and Health Administration. 29 CFR 1910.132 - Personal Protective Equipment General Requirements. Available from:[Link]

  • Occupational Safety and Health Administration. 29 CFR 1910.133 - Eye and Face Protection. Available from:[Link]

  • Occupational Safety and Health Administration. 29 CFR 1910.138 - Hand Protection. Available from:[Link]

  • Occupational Safety and Health Administration. 29 CFR 1910.1450 - Occupational Exposure to Hazardous Chemicals in Laboratories. Available from:[Link]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.